Product packaging for Toltrazuril-d3(Cat. No.:CAS No. 1353867-75-0)

Toltrazuril-d3

Cat. No.: B583622
CAS No.: 1353867-75-0
M. Wt: 428.4 g/mol
InChI Key: OCINXEZVIIVXFU-BMSJAHLVSA-N
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Description

Toltrazuril-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H14F3N3O4S and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14F3N3O4S B583622 Toltrazuril-d3 CAS No. 1353867-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCINXEZVIIVXFU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)SC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016408
Record name Toltrazuril-d3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353867-75-0
Record name Toltrazuril-d3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1353867-75-0
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Foundational & Exploratory

A Technical Guide to the Solubility of Toltrazuril-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of Toltrazuril, serving as a proxy for Toltrazuril-d3, in various organic solvents. The document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and the structural relationship between Toltrazuril and its deuterated form. This information is intended to support research, formulation development, and other scientific applications involving this compound.

Quantitative Solubility Data

The solubility of Toltrazuril has been reported in a range of common organic solvents. The following tables summarize the available quantitative data for easy comparison.

Table 1: Solubility of Toltrazuril in Common Organic Solvents

SolventSolubilityTemperature
Dimethyl Sulfoxide (DMSO)~25 mg/mLNot Specified
Dimethylformamide (DMF)~25 mg/mL[1]Not Specified
Ethanol~1 mg/mL[1]Not Specified
Ethyl Acetate9.640 x 10⁻³ (mole fraction)298.15 K[2]
Dichloromethane6.103 x 10⁻³ (mole fraction)298.15 K
Toluene3.132 x 10⁻³ (mole fraction)298.15 K
Isopropyl Alcohol0.9795 x 10⁻³ (mole fraction)298.15 K
Polyethylene GlycolSolubleNot Specified
Propylene GlycolSolubleNot Specified

Table 2: Temperature-Dependent Solubility of Toltrazuril in Various Solvents (Mole Fraction, x10⁻³)

Temperature (K)Ethyl AcetateDichloromethaneTolueneEthanolIsopropyl Alcohol
283.156.9894.6542.2131.1210.6987
288.157.7815.1522.5211.2580.7891
293.158.6835.6182.8231.4090.8817
298.159.6406.1033.1321.5670.9795
303.1510.696.6313.4541.7331.083
308.1511.837.1953.7911.9081.192
313.1513.087.8014.1452.0911.307
318.1514.438.4524.5182.2841.428
323.1515.899.1514.9112.4881.556

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on a reported HPLC method for Toltrazuril.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (HPLC grade)

  • Thermostatic shaker/incubator

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

    • Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

    • Record the exact mass of the filtered solution.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve.

    • Inject the prepared sample solutions into the HPLC system.

    • The composition of the equilibrium mixture solution is measured by the HPLC with a UV detector set at an appropriate wavelength (e.g., 280 nm). The mobile phase can be pure methanol.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

    • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor and the mass of the solution.

    • Express the solubility in desired units, such as mg/mL or mole fraction. The mole fraction solubility (xe) can be calculated using the masses (m) and molar masses (M) of the solute (1) and solvent (2).

Visualizations

Logical Relationship between Toltrazuril and this compound

cluster_0 Structural Relationship cluster_1 Property Comparison Toltrazuril Toltrazuril (C18H14F3N3O4S) Isotopic_Labeling Isotopic Labeling (Deuteration) Toltrazuril->Isotopic_Labeling Properties Property Toltrazuril This compound Toltrazuril_d3 This compound (C18H11D3F3N3O4S) Isotopic_Labeling->Toltrazuril_d3 Solubility Solubility Known Assumed Similar MW Molecular Weight 425.4 g/mol ~428.4 g/mol

Caption: Structural relationship between Toltrazuril and this compound.

Experimental Workflow for Solubility Determination

start Start prep Prepare Saturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temp (Thermostatic Shaker) prep->equilibrate sample Sample Supernatant (Pre-warmed/cooled syringe) equilibrate->sample filter Filter Sample (0.22 µm Syringe Filter) sample->filter dilute Dilute for Analysis filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility (Using Calibration Curve) hplc->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Synthesis of Isotopically Labeled Toltrazuril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis pathways for isotopically labeled Toltrazuril. While specific literature detailing the synthesis of isotopically labeled Toltrazuril is not publicly available, this document outlines feasible synthetic strategies based on established synthetic routes for the unlabeled compound and general principles of isotopic labeling. The proposed pathways are designed to be a valuable resource for researchers in drug metabolism, pharmacokinetic studies, and environmental fate analysis.

Introduction to Toltrazuril and the Importance of Isotopic Labeling

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Understanding its metabolic fate, distribution, and excretion is crucial for ensuring its efficacy and safety. Isotopic labeling, the incorporation of isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), or Tritium (³H), into the drug molecule, is an indispensable tool for these studies.[1] Radiolabeled compounds, particularly with ¹⁴C, allow for sensitive and quantitative analysis of the drug and its metabolites in various biological and environmental matrices.

General Synthesis of Toltrazuril

The synthesis of Toltrazuril typically involves the reaction of 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline with an isocyanate, followed by cyclization to form the triazinetrione ring.[2][3] One common pathway involves the following key steps:

  • Condensation: Reaction of p-trifluoromethylthiophenol with 2-chloro-5-nitrotoluene.

  • Reduction: Catalytic hydrogenation of the nitro group to an aniline.

  • Isocyanation: Reaction of the resulting aniline with a phosgene equivalent to form an isocyanate.

  • Cyclization: Reaction of the isocyanate with methylurea and a carbonate derivative to form the Toltrazuril ring.

Proposed Synthesis Pathways for Isotopically Labeled Toltrazuril

Based on the general synthesis, several strategies can be employed to introduce isotopic labels at various positions within the Toltrazuril molecule. The choice of labeling position depends on the specific research question, with the goal of placing the label on a metabolically stable part of the molecule.

Pathway 1: Labeling the Triazinetrione Ring using [¹⁴C]-Methylurea

This pathway introduces a ¹⁴C label into the triazinetrione ring, a core and likely stable part of the molecule.

Experimental Protocol:

  • Synthesis of [¹⁴C]-Methylurea: This key starting material can be synthesized from [¹⁴C]-urea by reaction with methylamine.

  • Reaction with Diethyl Carbonate: Mix [¹⁴C]-methylurea with an excess of diethyl carbonate and heat at approximately 90°C for 2 hours.

  • Addition of Isocyanate: Cool the reaction mixture to 70°C and add 3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate. Maintain the temperature for 3 hours.

  • Cyclization: Cool the mixture to room temperature and add a solution of sodium ethoxide. The reaction is typically stirred for several hours.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The pH is adjusted to 7 to precipitate the crude [¹⁴C]-Toltrazuril, which is then filtered, dried, and recrystallized.

Reactant/ReagentMolar Ratio (relative to Isocyanate)Conditions
[¹⁴C]-Methylurea1.190°C, 2h (with Diethyl Carbonate)
Diethyl Carbonate1290°C, then 70°C
3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate170°C, 3h
Sodium Ethoxide2Room Temperature, 5h

Logical Flow for Pathway 1

G cluster_start Labeled Starting Material cluster_synthesis Synthesis of Labeled Intermediate cluster_main_synthesis Main Synthesis 14C_Urea [¹⁴C]-Urea 14C_Methylurea [¹⁴C]-Methylurea 14C_Urea->14C_Methylurea Methylamine Reaction_Mixture Reaction Intermediate 14C_Methylurea->Reaction_Mixture Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Reaction_Mixture Isocyanate 3-methyl-4-(4-trifluoromethyl- thiophenoxy)phenyl isocyanate Isocyanate->Reaction_Mixture Labeled_Toltrazuril [¹⁴C]-Toltrazuril Reaction_Mixture->Labeled_Toltrazuril Cyclization Sodium_Ethoxide Sodium Ethoxide Sodium_Ethoxide->Labeled_Toltrazuril

Caption: Synthesis of [¹⁴C]-Toltrazuril via [¹⁴C]-Methylurea.

Pathway 2: Labeling with [¹³C₂]-Diethyl Carbonate

This approach introduces two ¹³C atoms into the triazinetrione ring, which can be useful for mass spectrometry-based metabolic studies.

Experimental Protocol:

  • Reaction of Methylurea and [¹³C₂]-Diethyl Carbonate: Mix methylurea with [¹³C₂]-diethyl carbonate and heat at 90°C for 2 hours.

  • Addition of Isocyanate: Cool to 70°C and add 3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate, maintaining the temperature for 3 hours.

  • Cyclization: Cool to room temperature and add sodium methoxide solution. Stir for 5 hours.

  • Workup and Purification: Similar to Pathway 1, the product is isolated by precipitation and purified by recrystallization.

Reactant/ReagentMolar Ratio (relative to Isocyanate)Conditions
Methylurea1.190°C, 2h
[¹³C₂]-Diethyl Carbonate1590°C, then 70°C
3-methyl-4-(4-trifluoromethylthiophenoxy)phenyl isocyanate170°C, 3h
Sodium Methoxide4Room Temperature, 5h

Logical Flow for Pathway 2

G cluster_start Labeled Starting Material cluster_main_synthesis Main Synthesis 13C2_Diethyl_Carbonate [¹³C₂]-Diethyl Carbonate Reaction_Mixture Reaction Intermediate 13C2_Diethyl_Carbonate->Reaction_Mixture Methylurea Methylurea Methylurea->Reaction_Mixture Isocyanate 3-methyl-4-(4-trifluoromethyl- thiophenoxy)phenyl isocyanate Isocyanate->Reaction_Mixture Labeled_Toltrazuril [¹³C₂]-Toltrazuril Reaction_Mixture->Labeled_Toltrazuril Cyclization Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Labeled_Toltrazuril

Caption: Synthesis of [¹³C₂]-Toltrazuril via [¹³C₂]-Diethyl Carbonate.

Pathway 3: Tritium Labeling of the Aromatic Ring

Tritium labeling can be achieved by catalytic hydrogen-isotope exchange on a suitable precursor. This method is often performed in the later stages of a synthesis.

Experimental Protocol:

  • Precursor Synthesis: Synthesize a brominated precursor, for example, 2-bromo-5-methyl-4-(4-trifluoromethylthiophenoxy)aniline.

  • Catalytic Tritiation: Dissolve the brominated precursor in a suitable solvent (e.g., DMF) with a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine).

  • Introduction of Tritium Gas: Introduce tritium gas (³H₂) into the reaction vessel and stir under a positive pressure of ³H₂ until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Remove the catalyst by filtration and purify the tritiated aniline derivative by chromatography.

  • Conversion to [³H]-Toltrazuril: Convert the tritiated aniline to the corresponding isocyanate and then to [³H]-Toltrazuril following the general synthesis pathway.

Reactant/ReagentConditions
Brominated Precursor-
Palladium on Carbon (10%)Catalytic amount
Triethylamine1.5 equivalents
Tritium Gas (³H₂)1 atm
Solvent (e.g., DMF)Anhydrous

Experimental Workflow for Tritium Labeling

G Start Brominated Precursor Dissolution Dissolve in Solvent with Catalyst and Base Start->Dissolution Tritiation Introduce Tritium Gas (³H₂) Dissolution->Tritiation Monitoring Monitor Reaction (TLC/LC-MS) Tritiation->Monitoring Filtration Filter to Remove Catalyst Monitoring->Filtration Reaction Complete Purification Chromatographic Purification Filtration->Purification Tritiated_Aniline [³H]-Aniline Intermediate Purification->Tritiated_Aniline Conversion Convert to [³H]-Toltrazuril Tritiated_Aniline->Conversion Final_Product [³H]-Toltrazuril Conversion->Final_Product

Caption: Workflow for the synthesis of [³H]-Toltrazuril.

Conclusion

The synthesis of isotopically labeled Toltrazuril is achievable through the strategic introduction of labeled precursors into established synthetic routes. The choice of isotope and labeling position will be dictated by the specific requirements of the intended biological or environmental studies. The pathways and protocols outlined in this guide provide a solid foundation for researchers to develop detailed experimental plans for the synthesis of these critical research tools. It is imperative that all work with radioactive isotopes be conducted in appropriately equipped facilities by trained personnel, following all safety and regulatory guidelines.

References

Toltrazuril-d3 mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of toltrazuril-d3 as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for professionals in drug development and research, detailing the fundamental principles, experimental applications, and data interpretation related to the use of this stable isotope-labeled standard.

Introduction: The Gold Standard for Quantitative Analysis

In the realm of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process, from sample preparation to detection. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the "gold standard" for this purpose.

This compound is a deuterated analog of toltrazuril, an antiprotozoal agent. In this compound, three hydrogen atoms have been replaced by deuterium atoms. This subtle change in mass allows it to be distinguished from the unlabeled toltrazuril by a mass spectrometer, while its chemical and physical properties remain nearly identical. This near-identical nature is the cornerstone of its efficacy as an internal standard.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not biological but rather analytical. It functions based on the principle of isotope dilution mass spectrometry . By adding a known amount of this compound to a sample containing an unknown amount of toltrazuril, the ratio of the two compounds can be precisely measured by LC-MS/MS. This ratio is then used to calculate the concentration of the analyte (toltrazuril) in the original sample.

The core of its effectiveness lies in its ability to compensate for variations that can occur during the analytical workflow:

  • Sample Preparation: During extraction, cleanup, and concentration steps, both toltrazuril and this compound will experience similar losses, if any. This means the ratio of the two compounds remains constant, even if the absolute recovery is less than 100%.

  • Chromatographic Separation: Due to their almost identical physicochemical properties, toltrazuril and this compound co-elute from the liquid chromatography column. This ensures that they enter the mass spectrometer at the same time and are subjected to the same matrix effects.

  • Ionization in the Mass Spectrometer: Matrix components co-eluting with the analyte can either suppress or enhance the ionization efficiency, leading to inaccurate quantification. Since this compound co-elutes and has the same ionization characteristics as toltrazuril, it experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the internal standard, these matrix effects are effectively normalized.

The following diagram illustrates the logical basis for using a deuterated internal standard.

G Logical Framework for Using a Deuterated Internal Standard A Analyte in Sample P1 Sample Preparation (Extraction, Cleanup) A->P1 IS Known Amount of IS Added IS->P1 P2 LC Separation (Co-elution) P1->P2 P3 MS Detection (Ionization) P2->P3 R Ratio (Analyte / IS) is Constant P3->R Q Accurate Quantification R->Q

Caption: Logical flow demonstrating how a deuterated internal standard compensates for analytical variability.

Physicochemical Properties: The Basis for Co-elution and Identical Behavior

The substitution of hydrogen with deuterium results in a minimal change in the overall molecular structure and polarity of toltrazuril. The key difference is the mass. This subtle modification is generally not significant enough to alter the compound's chromatographic retention time, extraction efficiency, or ionization response under typical LC-MS conditions.

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. While this "kinetic isotope effect" can lead to slower metabolic rates for deuterated drugs, it does not significantly impact the compound's behavior during the analytical process, which is a key advantage for its use as an internal standard.

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for the quantification of toltrazuril and its metabolites. The following table summarizes typical validation parameters from an LC-MS/MS method for the analysis of toltrazuril in a biological matrix, demonstrating the high accuracy and precision achievable.

Validation ParameterTypical Performance with this compound IS
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Recovery (%) Consistent and reproducible (e.g., 85-105%)
Matrix Effect Compensated, with IS-normalized matrix factor CV < 15%
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range, depending on the matrix and instrumentation

Data compiled from typical bioanalytical method validation guidelines and published literature.

Experimental Protocols

General Synthetic Strategy for this compound

The general synthesis of toltrazuril involves the reaction of 3-methyl-4-(4-trifluoromethylthiophenoxy)aniline with an isocyanate, followed by cyclization to form the triazinetrione ring. To produce this compound, a deuterated methylating agent would be used in the formation of the triazine ring.

Sample Preparation and LC-MS/MS Analysis of Toltrazuril

The following is a representative experimental protocol for the extraction and analysis of toltrazuril from a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (e.g., at 1 µg/mL).

  • Vortex mix for 30 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for toltrazuril.

  • MRM Transitions:

    • Toltrazuril: Precursor ion (m/z) → Product ion (m/z)

    • This compound: Precursor ion (m/z+3) → Product ion (m/z)

The following diagram illustrates a typical experimental workflow for bioanalytical sample analysis using an internal standard.

G Bioanalytical Workflow with an Internal Standard Start Sample Collection Spike Spike with this compound (IS) Start->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract Separate LC Separation Extract->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify End Report Results Quantify->End

Caption: A streamlined workflow for quantitative bioanalysis using an internal standard.

Biological Mechanism of Action of Toltrazuril (for context)

While the focus of this guide is on the analytical application of this compound, it is relevant to understand the biological mechanism of the parent compound, toltrazuril. Toltrazuril is an anticoccidial agent that is effective against apicomplexan parasites. Its mechanism of action involves the disruption of key cellular processes within the parasite.

Toltrazuril primarily targets the intracellular developmental stages of coccidia. It is thought to interfere with the parasite's respiratory chain and enzymes involved in pyrimidine synthesis. This leads to swelling of the endoplasmic reticulum and Golgi apparatus, and abnormalities in nuclear division, ultimately resulting in the death of the parasite.

The following diagram provides a simplified representation of the proposed biological mechanism of action of toltrazuril.

G Simplified Biological Mechanism of Toltrazuril cluster_pathways Affected Cellular Processes cluster_effects Cellular Effects Toltrazuril Toltrazuril RespChain Respiratory Chain Enzymes Toltrazuril->RespChain Inhibits PyrSynth Pyrimidine Synthesis Enzymes Toltrazuril->PyrSynth Inhibits ParasiteCell Apicomplexan Parasite Cell ER_Golgi Swelling of ER & Golgi RespChain->ER_Golgi NucDiv Abnormal Nuclear Division PyrSynth->NucDiv Death Parasite Death ER_Golgi->Death NucDiv->Death

Caption: A simplified diagram of toltrazuril's proposed mechanism of action against coccidia.

Conclusion

This compound serves as an indispensable tool in modern bioanalysis for the accurate and precise quantification of toltrazuril. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the effective compensation of analytical variability. This technical guide has provided a comprehensive overview of the core principles, experimental considerations, and data expectations when employing this compound, reinforcing its status as a critical component for robust and reliable quantitative analysis in research and drug development.

Understanding Isotope Effects in Deuterated Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at metabolically vulnerable positions in a drug molecule can significantly alter its pharmacokinetic profile. This "deuterium switch" is a powerful tool in drug discovery and development, offering the potential for improved metabolic stability, increased half-life, and altered metabolite profiles, which can lead to enhanced efficacy and safety.[1] This technical guide provides a comprehensive overview of the core principles governing isotope effects in deuterated standards, detailed experimental protocols for their evaluation, and a summary of quantitative data from comparative studies. Visualizations of key concepts and workflows are provided to facilitate a deeper understanding of these complex phenomena.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of the utility of deuterated standards lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[][3] This is particularly relevant for drug metabolism mediated by enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolic clearance of a vast majority of drugs and often involve the cleavage of C-H bonds.[3]

The magnitude of the KIE is expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). A significant KIE (kH/kD > 1) indicates that C-H bond breaking is at least partially rate-limiting. This effect can lead to several beneficial changes in the pharmacokinetic properties of a drug:

  • Increased Metabolic Stability: Slower metabolism leads to a longer persistence of the parent drug in the system.

  • Prolonged Half-life (t½): The time it takes for the drug concentration to reduce by half is extended.

  • Increased Exposure (AUC): The total drug exposure over time is enhanced.

  • Reduced Clearance: The rate at which the drug is removed from the body is decreased.

It is crucial to note that the KIE is only observed when C-H bond cleavage is the rate-determining step in the metabolic pathway. The predictability of the KIE's magnitude is limited and must be determined empirically for each compound.

Metabolic Switching: An Important Consequence of Deuteration

A significant consequence of introducing deuterium into a molecule is the phenomenon of metabolic switching or metabolic shunting . When the primary metabolic pathway is slowed down due to the KIE at a deuterated site, the metabolism of the drug can be redirected towards alternative, previously minor, metabolic pathways.

This can have several implications:

  • Formation of Different Metabolites: The profile of circulating metabolites can be significantly altered.

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a pathway that is slowed by deuteration, its production can be minimized.

  • Increased Formation of Active Metabolites: Conversely, metabolic switching could potentially increase the formation of a desired active metabolite.

The potential for metabolic switching highlights the importance of thorough metabolite profiling studies for any deuterated drug candidate. The diagram below illustrates the concept of metabolic switching.

metabolic_switching cluster_non_deuterated Non-Deuterated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism Parent Drug (C-H) Parent Drug (C-H) Metabolite A (Major) Metabolite A (Major) Parent Drug (C-H)->Metabolite A (Major) Primary Pathway (fast) Metabolite B (Minor) Metabolite B (Minor) Parent Drug (C-H)->Metabolite B (Minor) Secondary Pathway (slow) Parent Drug (C-D) Parent Drug (C-D) Metabolite A (Minor) Metabolite A (Minor) Parent Drug (C-D)->Metabolite A (Minor) Primary Pathway (slowed by KIE) Metabolite B (Major) Metabolite B (Major) Parent Drug (C-D)->Metabolite B (Major) Secondary Pathway (now preferred) in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer + Microsomes) C Pre-warm to 37°C A->C B Prepare Test Compounds (Deuterated & Non-deuterated) D Add Test Compound C->D E Initiate with NADPH D->E F Incubate at 37°C E->F G Sample at Time Points F->G H Quench Reaction G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Analysis (Calculate t½ & CLint) J->K L Compare Deuterated vs. Non-deuterated K->L in_vivo_workflow start Start dosing Administer Compound (Deuterated or Non-deuterated) start->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process Blood to Obtain Plasma sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis comparison Compare PK Parameters of Deuterated vs. Non-deuterated pk_analysis->comparison end End comparison->end

References

Navigating the Stability and Storage of Toltrazuril-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of a compound is paramount to ensuring its efficacy and the integrity of experimental results. This technical guide provides an in-depth overview of the stability and storage of Toltrazuril-d3, a deuterated analog of the potent anticoccidial agent Toltrazuril. Due to the limited availability of specific stability data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Toltrazuril, as a reliable proxy.

Recommended Storage Conditions

Proper storage is crucial for maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions for Toltrazuril, which can be applied to this compound.

FormTemperatureDurationAdditional Notes
Solid (Powder) -20°C3 yearsStore in a cool, dry place.
4°C2 yearsProtect from light and moisture.
In Solvent -80°C2 yearsUse tightly sealed vials.
-20°C1 yearAvoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day[1].

General recommendations for both solid and dissolved forms include protection from direct sunlight and sources of heat.[2][3] The compound should be stored in a dry environment to prevent hydrolysis.[2]

Stability Profile and Degradation

Forced degradation studies are essential for identifying the potential degradation pathways and products of a drug substance, thus informing the development of stability-indicating analytical methods.[4] Studies on Toltrazuril have revealed its susceptibility to degradation under certain stress conditions.

Summary of Forced Degradation Studies on Toltrazuril
Stress ConditionObservations
Alkaline Hydrolysis Toltrazuril is susceptible to degradation under alkaline conditions. An alkaline-induced degradation product has been identified and characterized.
Acid Hydrolysis The stability under acidic conditions has been investigated, with some studies indicating potential degradation.
Oxidation The effects of oxidative stress have been evaluated as part of comprehensive forced degradation studies.
Thermal Degradation The compound's stability at elevated temperatures has been assessed to understand its thermal lability.
Photostability Exposure to light is a critical factor in the stability of many pharmaceutical compounds, and thus, photostability studies are a key component of forced degradation testing.

Experimental Protocols

Forced Degradation Study Protocol

A typical forced degradation study for a compound like this compound involves subjecting the drug substance to various stress conditions to accelerate its degradation.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined period.

    • Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.

Objective: To accurately measure the concentration of this compound and its degradation products in stability samples.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., LiChrospher RP-18, 4.6 mm x 250 mm, 5 µm), is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is often employed as the mobile phase. The exact ratio can be optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is around 1.4 ml/min.

  • Detection Wavelength: The UV detector is typically set at a wavelength where Toltrazuril exhibits maximum absorbance, such as 242 nm or 244 nm.

  • Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_setup 1. Study Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation DrugSubstance Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1N HCl) DrugSubstance->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) DrugSubstance->Base Oxidation Oxidation (e.g., 3% H2O2) DrugSubstance->Oxidation Thermal Thermal (e.g., 80°C) DrugSubstance->Thermal Photo Photolytic (ICH Q1B) DrugSubstance->Photo Placebo Placebo (if applicable) Placebo->Acid Placebo->Base Placebo->Oxidation Placebo->Thermal Placebo->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis DegradationPathways Identify Degradation Pathways Analysis->DegradationPathways MethodValidation Validate Analytical Method Analysis->MethodValidation MassBalance Assess Mass Balance Analysis->MassBalance

A general workflow for conducting forced degradation studies.
Proposed Cellular Mechanism of Action of Toltrazuril

Toltrazuril_Mechanism cluster_parasite Coccidian Parasite Cell Toltrazuril Toltrazuril CellMembrane Cell Membrane Damage Toltrazuril->CellMembrane Nucleus Disruption of Nuclear Division Toltrazuril->Nucleus Mitochondrion Inhibition of Respiratory Chain Enzymes Toltrazuril->Mitochondrion ER_Golgi Swelling of Endoplasmic Reticulum & Golgi Apparatus Toltrazuril->ER_Golgi Pyrimidine Inhibition of Pyrimidine Synthesis Toltrazuril->Pyrimidine ParasiteDeath Parasite Destruction CellMembrane->ParasiteDeath Nucleus->ParasiteDeath Mitochondrion->ParasiteDeath ER_Golgi->ParasiteDeath Pyrimidine->ParasiteDeath

The proposed cellular targets of Toltrazuril in coccidian parasites.

The mechanism of action of Toltrazuril is multifaceted, targeting several key cellular processes within the coccidian parasite. It induces structural changes in organelles such as the endoplasmic reticulum and Golgi apparatus, disrupts the process of nuclear division, and damages the parasite's cell membrane. Furthermore, it is suggested to interfere with the respiratory chain and enzymes involved in pyrimidine synthesis. This comprehensive attack on the parasite's cellular machinery leads to its destruction at all stages of its life cycle.

References

A Technical Guide to High-Purity Toltrazuril-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Toltrazuril-d3, a deuterated analog of the broad-spectrum anticoccidial agent Toltrazuril. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in analytical methodologies, particularly for pharmacokinetic studies and residue analysis in various biological matrices.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from several reputable commercial suppliers specializing in analytical standards and isotopically labeled compounds. The following table summarizes key information for some of the prominent suppliers. Please note that specific product details and availability may vary, and it is recommended to consult the suppliers' websites for the most current information.

SupplierProduct NameCatalog NumberPurity/Isotopic EnrichmentFormulation
WITEGA Laboratorien This compoundNot specifiedHigh PurityNot specified[1]
Toronto Research Chemicals (TRC) This compoundNot specifiedHigh PurityNot specified[2][3]
Santa Cruz Biotechnology (SCBT) Lincomycin-d3 (as an example of their deuterated standards)sc-212356≥95%Not specified[4]
Alsachim (a Shimadzu Group Company) This compoundNot specifiedHigh PurityNot specified[5]
Clearsynth ToltrazurilCS-O-02511≥95% (for unlabeled)Not specified
InvivoChem This compoundNot specifiedHigh PurityNot specified

Physicochemical Properties of Toltrazuril

While specific data for this compound is often found on the Certificate of Analysis (CoA), the properties of the parent compound, Toltrazuril, provide a baseline for its deuterated analog.

PropertyValue
Chemical Formula C₁₈H₁₄F₃N₃O₄S
Molecular Weight 425.38 g/mol
Appearance White to off-white solid
Purity (typical) ≥95%

Experimental Protocols Utilizing this compound

This compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of Toltrazuril and its metabolites, such as Toltrazuril sulfoxide (TZSO) and Toltrazuril sulfone (TZS), in complex biological matrices. The following sections detail typical experimental protocols.

Workflow for Toltrazuril Residue Analysis in Animal Tissues

The following diagram illustrates a general workflow for the analysis of Toltrazuril residues in animal tissues using this compound as an internal standard.

G Workflow for Toltrazuril Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue_homogenization Tissue Homogenization is_spiking Spiking with this compound (IS) tissue_homogenization->is_spiking extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) is_spiking->extraction cleanup Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) extraction->cleanup lc_separation Chromatographic Separation (Reversed-Phase C18 column) cleanup->lc_separation ms_detection Mass Spectrometric Detection (ESI in negative ion mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification using IS) ms_detection->data_analysis

Caption: General workflow for Toltrazuril residue analysis.

Detailed Methodologies

1. Analysis of Toltrazuril and its Metabolites in Poultry Tissues and Eggs

  • Sample Preparation: Extraction and Cleanup

    • Homogenize 2 grams of minced tissue (muscle, liver, or kidney) or egg sample.

    • Spike the homogenate with a known concentration of this compound internal standard solution.

    • Add 10 mL of ethyl acetate and vortex for an extended period to ensure thorough extraction.

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Collect the ethyl acetate supernatant.

    • For cleanup, employ either Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) or Gel Permeation Chromatography (GPC) to remove interfering matrix components.

    • Elute the analytes from the SPE cartridge or collect the appropriate fraction from the GPC system.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions

    • Liquid Chromatography (LC):

      • Column: A reversed-phase C18 column is typically used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

      • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry (MS):

      • Ionization: Electrospray ionization (ESI) in the negative ion mode is often preferred for Toltrazuril and its metabolites.

      • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Toltrazuril, its metabolites, and this compound.

2. Pharmacokinetic Study of Toltrazuril in Pigs

  • Study Design and Sample Collection

    • Administer a single oral dose of Toltrazuril to the study animals.

    • Collect blood samples at predetermined time points post-administration.

    • Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

  • Sample Preparation for Plasma/Serum

    • Thaw the plasma/serum samples.

    • Spike the samples with this compound internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use liquid-liquid extraction with a solvent such as ethyl acetate.

    • Separate the supernatant or the organic layer.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis

    • The LC-MS/MS conditions are generally similar to those used for residue analysis, with adjustments made to optimize for the plasma/serum matrix and the expected concentration range of the analytes.

Signaling Pathway of Toltrazuril's Mode of Action

The precise signaling pathway of Toltrazuril's action on coccidia is not fully elucidated in the provided search results. However, it is known to target the apicoplast of the parasite, interfering with metabolic processes.

Conclusion

High-purity this compound is an essential tool for researchers and analytical scientists for the accurate quantification of Toltrazuril and its metabolites. The availability of this stable isotope-labeled internal standard from various commercial suppliers, coupled with well-established LC-MS/MS methodologies, enables robust and reliable analysis in complex biological matrices. This guide provides a foundational understanding of the suppliers, key experimental protocols, and the application of this compound in scientific research. For specific applications, it is crucial to refer to the detailed protocols in the cited literature and the technical documentation provided by the suppliers.

References

Decoding the Toltrazuril-d3 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity and purity of analytical standards are paramount. Toltrazuril-d3, the deuterated analogue of the coccidiostat Toltrazuril, serves as a critical internal standard in pharmacokinetic and residue analysis studies. Its Certificate of Analysis (CoA) is a key document that guarantees its quality and suitability for these applications. This in-depth guide provides a comprehensive explanation of a typical this compound CoA, complete with detailed experimental protocols and visual representations of analytical workflows.

Understanding the Certificate of Analysis

A Certificate of Analysis for this compound provides a batch-specific summary of its identity, purity, and other quality attributes. The following tables present a typical set of specifications and results that one might find on such a document.

Physicochemical Properties
ParameterSpecificationResult
Appearance White to off-white solidConforms
Molecular Formula C₁₈H₁₁D₃F₃N₃O₄SC₁₈H₁₁D₃F₃N₃O₄S
Molecular Weight 428.40428.40
Melting Point 193 - 197 °C195 °C
Solubility Soluble in DMSO, AcetonitrileConforms
Analytical Data
TestMethodSpecificationResult
Purity (HPLC) HPLC-UV≥ 98.0%99.7%
Identity ¹H-NMRConforms to structureConforms
Identity LC-MS/MSConforms to structure and massConforms
Isotopic Purity LC-MS/MS≥ 98% Deuterated99.2%
Residual Solvents GC-HSMeets USP <467> limitsConforms

Core Analytical Principles and Workflows

The certification of this compound as a reference standard involves a multi-step analytical workflow. This process ensures that the material is of high purity, correctly identified, and has the desired level of deuterium incorporation.

cluster_0 Quality Control Workflow for this compound raw_material Raw Material Receipt phys_chem Physicochemical Testing (Appearance, Solubility) raw_material->phys_chem hplc Purity Assessment (HPLC-UV) raw_material->hplc nmr Structural Confirmation (¹H-NMR) raw_material->nmr lcms Identity & Isotopic Purity (LC-MS/MS) raw_material->lcms gc Residual Solvents (GC-HS) raw_material->gc data_review Data Review & Approval phys_chem->data_review hplc->data_review nmr->data_review lcms->data_review gc->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation

Analytical workflow for this compound certification.

The chemical structure of this compound is fundamental to its function as an internal standard. The deuterium atoms are strategically placed on the N-methyl group, a site less susceptible to chemical exchange.

cluster_structure Toltrazuril_d3 Chemical Structure of this compound C18H11D3F3N3O4S

Chemical structure of this compound.

The various tests performed for the certification of this compound are interconnected, providing a comprehensive quality assessment.

cluster_1 Interrelationship of CoA Tests Purity Purity (HPLC) Identity Identity Purity->Identity Structure Structure (NMR) Identity->Structure Mass Mass (LC-MS/MS) Identity->Mass Isotopic_Purity Isotopic Purity Mass->Isotopic_Purity Residual_Solvents Residual Solvents Safety Safety Residual_Solvents->Safety

Logical relationship of tests in a CoA.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of this compound by separating it from any potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.4 mL/min.[1]

  • Detection: UV at 242 nm.[1]

  • Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and determine the area of the main peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Identity and Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight of this compound and determines the percentage of deuteration.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method for purity.

  • MS Conditions:

    • Ionization Mode: Negative ESI is often effective for Toltrazuril.[2]

    • Scan Mode: Full scan to confirm the parent ion mass, followed by Multiple Reaction Monitoring (MRM) for quantification of isotopic distribution.

  • Procedure:

    • Infuse a solution of this compound into the mass spectrometer to determine the precursor and product ions.

    • Develop an LC-MS/MS method to monitor the mass transitions for both the deuterated (d3) and non-deuterated (d0) forms of Toltrazuril.

    • Inject the sample and acquire the data.

    • Calculate the isotopic purity by comparing the peak areas of the d3 and d0 species.

Structural Confirmation by ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve an accurately weighed amount of this compound in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • The spectrum is compared to a reference spectrum of Toltrazuril. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the deuteration at this position.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual solvents from the synthesis process, ensuring they are below the safety limits defined by pharmacopeias.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., ZB-624).

  • Carrier Gas: Nitrogen or Helium.

  • Procedure:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a suitable solvent (e.g., DMSO).

    • Seal the vial and place it in the headspace autosampler, where it is heated to allow volatile solvents to partition into the headspace.

    • A sample of the headspace gas is injected into the GC.

    • The retention times of any detected peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.

By understanding the data presented in the Certificate of Analysis and the rigorous experimental protocols used to generate that data, researchers can confidently use this compound as a reliable internal standard in their analytical studies.

References

The Application of Toltrazuril-d3 in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Toltrazuril-d3 in metabolic studies, focusing on its pivotal role as an internal standard for the accurate quantification of the anticoccidial drug toltrazuril and its primary metabolites. This document details experimental protocols, presents quantitative data from various studies, and visualizes key metabolic and experimental workflows.

Introduction: The Role of this compound in Bioanalysis

Toltrazuril is a triazinetrione-based antiprotozoal agent widely used in veterinary medicine to treat and control coccidiosis in poultry and livestock.[1] Understanding its metabolic fate is crucial for determining its efficacy, safety, and withdrawal periods in food-producing animals. Toltrazuril is metabolized in the body to two major metabolites: toltrazuril sulfoxide (a short-lived intermediary) and toltrazuril sulfone (also known as ponazuril), which is a more stable and persistent metabolite.[2][3]

Due to the complexity of biological matrices such as plasma, tissues, and eggs, accurate quantification of toltrazuril and its metabolites requires robust analytical methods. This compound, a deuterated analog of toltrazuril, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the unlabeled toltrazuril, ensuring that it behaves similarly during sample extraction, cleanup, and ionization, thus compensating for matrix effects and variations in analytical conditions.

Metabolic Pathway of Toltrazuril

Toltrazuril undergoes oxidation to form toltrazuril sulfoxide, which is then further oxidized to toltrazuril sulfone. This metabolic conversion is a key aspect of its pharmacokinetic profile.

Toltrazuril_Metabolism Toltrazuril Toltrazuril Toltrazuril_Sulfoxide Toltrazuril Sulfoxide (Intermediary Metabolite) Toltrazuril->Toltrazuril_Sulfoxide Oxidation Toltrazuril_Sulfone Toltrazuril Sulfone (Ponazuril) Toltrazuril_Sulfoxide->Toltrazuril_Sulfone Oxidation

Metabolic pathway of Toltrazuril.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize the pharmacokinetic parameters of toltrazuril and its metabolites in various animal species after oral administration. These studies typically utilize this compound as an internal standard for accurate quantification.

Table 1: Pharmacokinetic Parameters of Toltrazuril

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)
Broiler Chickens1016.45.010.6
Broiler Chickens2025.24.710.7
Pigs104.2415.048.7
Pigs208.1812.068.9
Suckling Piglets50 mg/piglet1434.03-
Rabbits1030.220.052.7
Rabbits2039.428.056.7
Non-pregnant Goats2042.2048.0064.07
Non-pregnant Ewes205.872-

Data compiled from multiple sources.[2][4]

Table 2: Pharmacokinetic Parameters of Toltrazuril Sulfoxide

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)
Broiler Chickens10--14.8
Broiler Chickens20--15.3
Pigs10--51.9
Pigs20--53.2
Rabbits108.920.056.1
Rabbits2012.520.068.8
Non-pregnant Goats2010.98-55.66

Data compiled from multiple sources.

Table 3: Pharmacokinetic Parameters of Toltrazuril Sulfone

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)
Broiler Chickens10--80.3
Broiler Chickens20--82.9
Pigs10--231
Pigs20--245
Suckling Piglets50 mg/piglet14.12246-
Rabbits1014.796.076.7
Rabbits2024.9112.082.3
Non-pregnant Goats2027.00-73.13

Data compiled from multiple sources.

Experimental Protocols for Metabolic Studies

The following sections provide a synthesized, detailed methodology for the analysis of toltrazuril and its metabolites in biological samples, incorporating the use of this compound as an internal standard.

General Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection 1. Sample Collection (Plasma, Tissue, Eggs) Homogenization 2. Homogenization (for tissues and eggs) Sample_Collection->Homogenization IS_Spiking 3. Internal Standard Spiking (this compound) Homogenization->IS_Spiking Extraction 4. Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction Cleanup 5. Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Evaporation 6. Evaporation and Reconstitution Cleanup->Evaporation Injection 7. Injection into LC-MS/MS System Evaporation->Injection Chromatography 8. Chromatographic Separation Injection->Chromatography Detection 9. Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Quantification 10. Quantification using Internal Standard Calibration Detection->Quantification PK_Analysis 11. Pharmacokinetic Analysis Quantification->PK_Analysis

References

Methodological & Application

Application Note: Determination of Toltrazuril-d3 in Poultry Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in the poultry industry to control coccidiosis.[1][2][3][4][5] Regulatory bodies have established maximum residue limits (MRLs) for Toltrazuril in edible tissues to ensure consumer safety. This application note describes a sensitive and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Toltrazuril and its deuterated internal standard, Toltrazuril-d3, in poultry tissue. The method is suitable for residue monitoring and pharmacokinetic studies in chickens and other poultry. Toltrazuril is metabolized in the body to Toltrazuril sulfoxide and Toltrazuril sulfone, which are also important residues to monitor.

Principle

This method involves the extraction of Toltrazuril and the internal standard this compound from homogenized poultry tissue using acetonitrile. The extract is then subjected to a cleanup step to remove matrix interferences, followed by analysis using a reverse-phase C18 column coupled with a tandem mass spectrometer operating in negative ionization mode. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for Toltrazuril and this compound.

Experimental Protocols

Reagents and Materials
  • Toltrazuril analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ethyl acetate

  • n-Hexane

  • C18 Solid Phase Extraction (SPE) cartridges

  • 0.22 µm PTFE syringe filters

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Accurately weigh and dissolve Toltrazuril and this compound in a suitable solvent such as acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with the mobile phase to construct a calibration curve.

  • Internal Standard Spiking Solution (5 ng/mL): Prepare a working solution of this compound at a concentration of 5 ng/mL for spiking into samples.

Sample Preparation
  • Homogenization: Homogenize a representative portion of the poultry tissue (e.g., muscle, liver, kidney) to a uniform consistency.

  • Extraction:

    • Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Vortex the mixture vigorously for 1-2 minutes and then sonicate for 10 minutes.

    • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Cleanup (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analytes with acetonitrile.

    • Alternatively, an in-syringe dispersive solid-phase extraction with silica can be performed, followed by a cleanup with n-hexane.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 5% A over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS)

ParameterCondition
Ionization Mode Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Toltrazuril 424.0339.025
424.0298.030
This compound 427.0342.025
427.0301.030

Note: The specific MS/MS parameters may require optimization for different instruments.

Data Presentation

Method Validation Summary
ParameterResult
Linearity Range 0.25 - 50 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg
Recovery 90.1 - 105.2%
Precision (RSD) < 15%

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Poultry Tissue homogenize Homogenization tissue->homogenize extraction Extraction with Acetonitrile + this compound Spike homogenize->extraction cleanup Solid Phase Extraction (SPE Cleanup) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for the LC-MS/MS analysis of this compound in poultry tissue.

References

Application Notes & Protocols for the Analysis of Toltrazuril-d3 in Eggs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Toltrazuril is a triazinetrione anticoccidial agent widely used in poultry farming to treat and prevent coccidiosis. Its residues, along with its primary metabolites, toltrazuril sulfoxide (TZSO) and toltrazuril sulfone (TZS), can accumulate in eggs, posing a potential risk to consumers.[1] Regulatory bodies have established maximum residue limits (MRLs) for these compounds in various food products of animal origin.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring toltrazuril residues in eggs to ensure food safety. This document provides detailed application notes and protocols for the sample preparation and analysis of toltrazuril and its metabolites in eggs, with a specific focus on the use of Toltrazuril-d3 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The analytical workflow typically involves homogenization of the egg sample, followed by extraction of the analytes, a cleanup step to remove interfering matrix components, and finally, instrumental analysis. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4] The use of an isotopically labeled internal standard like this compound is essential to compensate for matrix effects and variations in extraction recovery, thereby ensuring the accuracy and robustness of the method.[5]

Experimental Protocols

This section details two common protocols for the extraction and cleanup of toltrazuril and its metabolites from egg samples for LC-MS/MS analysis.

Protocol 1: Liquid-Liquid Extraction followed by Solid-Phase Extraction (LLE-SPE)

This protocol is a robust method that combines the efficiency of liquid-liquid extraction with the selectivity of solid-phase extraction for a clean final extract.

Materials and Reagents:

  • Whole eggs

  • Toltrazuril, Toltrazuril sulfoxide, Toltrazuril sulfone, and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Ultrapure water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, Oasis HLB)

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization:

    • Break whole eggs and homogenize the yolk and white using a high-speed blender.

    • Weigh 5 g of the homogenized egg sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate volume of this compound internal standard (IS) working solution (e.g., 100 µL of a 1 µg/mL solution).

    • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Vortex for 5 minutes, followed by ultrasonication for 20 minutes to ensure complete extraction.

    • Add approximately 2 g of sodium chloride to induce phase separation.

    • Vortex for another 2 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Defatting Step (Optional but Recommended):

    • Transfer the acetonitrile supernatant to a clean tube.

    • Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer. This step helps in removing lipids that can interfere with the analysis.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an SPE cartridge (e.g., C18, 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Loading: Dilute the extracted sample with water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

    • Elution: Elute the analytes with 5 mL of methanol or ethyl acetate.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: QuEChERS-Based Extraction and Cleanup

The QuEChERS method is known for its speed and simplicity, making it suitable for high-throughput analysis.

Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • QuEChERS dispersive SPE (dSPE) sorbents (e.g., PSA, C18, MgSO₄)

Procedure:

  • Sample Homogenization and Spiking:

    • Follow steps 1 and 2 from Protocol 1.

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the spiked egg sample.

    • Add the QuEChERS extraction salt packet.

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of toltrazuril in eggs using LC-MS/MS.

Table 1: Method Validation Parameters for Toltrazuril and its Metabolites in Eggs

AnalyteSpiking Level (µg/kg)Recovery (%)RSD (%)Reference
Toltrazuril194.0 - 103.73.1 - 14.4
1090.1 - 105.23.0 - 8.1
2090.1 - 105.23.0 - 8.1
Toltrazuril Sulfoxide (TZSO)194.0 - 103.73.1 - 14.4
1090.1 - 105.23.0 - 8.1
2090.1 - 105.23.0 - 8.1
Toltrazuril Sulfone (TZS)194.0 - 103.73.1 - 14.4
1090.1 - 105.23.0 - 8.1
2090.1 - 105.23.0 - 8.1

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Toltrazuril and its Metabolites in Eggs

AnalyteLOD (µg/kg)LOQ (µg/kg)Reference
Toltrazuril0.31.0
1.2-
Toltrazuril Sulfoxide (TZSO)0.31.0
1.8-
Toltrazuril Sulfone (TZS)0.31.0
1.8-

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

LLE_SPE_Workflow start Start: Homogenized Egg Sample (5g) spike Spike with this compound Internal Standard start->spike extract Liquid-Liquid Extraction (Acetonitrile) spike->extract phase_sep Phase Separation (add NaCl, centrifuge) extract->phase_sep defat Defatting (n-Hexane wash) phase_sep->defat spe Solid-Phase Extraction (SPE) Cleanup (Condition, Load, Wash, Elute) defat->spe evap Evaporation to Dryness spe->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute filter Filtration (0.22 µm) reconstitute->filter end LC-MS/MS Analysis filter->end

Caption: LLE-SPE workflow for Toltrazuril analysis in eggs.

QuEChERS_Workflow start Start: Homogenized Egg Sample (5g) spike Spike with this compound Internal Standard start->spike extract QuEChERS Extraction (Acetonitrile + Salts) spike->extract centrifuge1 Centrifugation extract->centrifuge1 dspe Dispersive SPE (dSPE) Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 evap Evaporation to Dryness centrifuge2->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute filter Filtration (0.22 µm) reconstitute->filter end LC-MS/MS Analysis filter->end

Caption: QuEChERS workflow for Toltrazuril analysis in eggs.

References

Application Notes and Protocols for Pharmacokinetic Studies of Toltrazuril in Swine Using Toltrazuril-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toltrazuril is a triazinetrione derivative widely used as an anticoccidial agent in swine to control coccidiosis, a common parasitic disease in piglets.[1] Understanding the pharmacokinetic profile of toltrazuril and its primary metabolites—toltrazuril sulfoxide and toltrazuril sulfone—is crucial for optimizing dosing regimens and ensuring both efficacy and safety. Toltrazuril-d3, a deuterated analog of toltrazuril, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, providing high accuracy and precision in quantification.

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of toltrazuril in swine, incorporating the use of this compound.

Pharmacokinetic Profile of Toltrazuril in Swine

Following oral administration, toltrazuril is well absorbed in swine.[2] It is metabolized through sulfoxidation to form toltrazuril sulfoxide, which is then further oxidized to toltrazuril sulfone.[1][3] Toltrazuril sulfone is the major and most persistent metabolite found in tissues.[1]

Key Pharmacokinetic Parameters

The pharmacokinetics of toltrazuril and its metabolites have been investigated in piglets following oral administration. The data presented below is a summary from published studies.

Parameter Toltrazuril Toltrazuril Sulfoxide Toltrazuril Sulfone Reference
Dose (Oral) 10 mg/kg--
Cmax (µg/mL) 4.24--
Tmax (hours) 15.0--
Elimination Half-life (hours) 48.751.9231
Dose (Oral) 20 mg/kg--
Cmax (µg/mL) 7.54 - 8.183.218.74
Tmax (hours) 12.0 - 4848168
Elimination Half-life (hours) 68.9 - 7267.2245 - 405.6
Oral Bioavailability (%) 6966.462.5

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Tissue Distribution

Toltrazuril and its metabolites distribute to various tissues, with the highest concentrations of the marker residue, toltrazuril sulfone, found in the liver and kidney. Residues in edible tissues are a key consideration for determining withdrawal periods.

Tissue Major Metabolite Notes Reference
Liver Toltrazuril SulfoneHighest concentrations of residues are typically found here.
Kidney Toltrazuril SulfoneSignificant residue levels are also observed in the kidneys.
Muscle Toltrazuril SulfoneLower concentrations compared to liver and kidney.
Fat & Skin Toltrazuril SulfoneResidue levels are generally lower than in the liver and kidney.
Jejunum Toltrazuril & Toltrazuril SulfoneAccumulation at the primary site of C. suis infection is key to its antiparasitic effect.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Swine

This protocol outlines a typical pharmacokinetic study in piglets following oral administration of toltrazuril.

Objective: To determine the plasma pharmacokinetic profile of toltrazuril and its metabolites (toltrazuril sulfoxide and toltrazuril sulfone) in swine.

Materials:

  • Healthy piglets (e.g., 5-7 days old).

  • Toltrazuril oral suspension (e.g., 5%).

  • Dosing syringes.

  • Blood collection tubes (e.g., heparinized).

  • Centrifuge.

  • Freezer (-20°C or -80°C) for plasma storage.

Procedure:

  • Animal Selection and Acclimation: Select healthy piglets and allow them to acclimate to the study conditions.

  • Dosing: Administer a single oral dose of toltrazuril (e.g., 20 mg/kg body weight). Ensure accurate dosing for each animal.

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular or ear vein) at predetermined time points. Suggested time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 144, 192, 240, 336, and 504 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples frozen until analysis.

G cluster_0 In-Life Phase Animal Selection Animal Selection Acclimation Acclimation Animal Selection->Acclimation Dosing Dosing Acclimation->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Sample Storage Sample Storage Plasma Preparation->Sample Storage

Experimental Workflow for the In-Life Phase.

Bioanalytical Phase: LC-MS/MS Quantification

This protocol describes the quantification of toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone in swine plasma using this compound as an internal standard.

Objective: To accurately quantify the concentrations of toltrazuril and its major metabolites in swine plasma samples.

Materials and Reagents:

  • Toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone analytical standards.

  • This compound (internal standard).

  • Acetonitrile (ACN), HPLC or LC-MS grade.

  • Formic acid.

  • Water, ultrapure.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system.

Procedure:

  • Preparation of Standards: Prepare stock solutions of toltrazuril, toltrazuril sulfoxide, toltrazuril sulfone, and this compound in a suitable solvent (e.g., acetonitrile). Prepare working solutions and calibration standards by serial dilution.

  • Sample Preparation (Plasma): a. Thaw plasma samples. b. To a known volume of plasma (e.g., 200 µL), add the internal standard solution (this compound). c. Protein Precipitation: Add acetonitrile to precipitate proteins. Vortex and centrifuge. d. Solid Phase Extraction (SPE) (optional, for cleaner samples): i. Condition a C18 SPE cartridge. ii. Load the supernatant from the protein precipitation step. iii. Wash the cartridge to remove interferences. iv. Elute the analytes with a suitable solvent. e. Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

      • Flow Rate: e.g., 0.3 mL/min.

      • Injection Volume: e.g., 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z)
Toltrazuril[Example value][Example value]
This compound (IS)[Example value + 3][Example value]
Toltrazuril Sulfoxide[Example value][Example value]
Toltrazuril Sulfone[Example value][Example value]

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentrations of the analytes in the plasma samples from the calibration curve.

G cluster_1 Bioanalytical Phase Standard Preparation Standard Preparation Sample Preparation Sample Preparation Standard Preparation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for the Bioanalytical Phase.

Metabolic Pathway of Toltrazuril

Toltrazuril undergoes a two-step oxidation process in swine.

G Toltrazuril Toltrazuril Toltrazuril Sulfoxide Toltrazuril Sulfoxide Toltrazuril->Toltrazuril Sulfoxide Sulfoxidation Toltrazuril Sulfone Toltrazuril Sulfone Toltrazuril Sulfoxide->Toltrazuril Sulfone Oxidation

Metabolic Pathway of Toltrazuril in Swine.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods provides a robust and reliable approach for pharmacokinetic studies of toltrazuril in swine. The protocols and data presented here offer a framework for researchers to design and execute studies that will contribute to the effective and safe use of this important veterinary drug. Careful consideration of the long elimination half-life of the toltrazuril sulfone metabolite is essential for establishing appropriate withdrawal times.

References

Application Notes and Protocols for the Determination of Toltrazuril in Environmental Water Samples Using Toltrazuril-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Its presence in the environment, particularly in water bodies, is of increasing concern due to potential ecotoxicological effects. Accurate and reliable quantification of Toltrazuril and its main metabolites, Toltrazuril sulfoxide and Toltrazuril sulfone, in environmental water samples is crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Toltrazuril-d3, is highly recommended to ensure the accuracy and precision of the analytical method by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

These application notes provide a detailed protocol for the extraction, cleanup, and quantification of Toltrazuril and its metabolites in surface water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Analytical Method Performance

The following tables summarize the quantitative data for the analysis of Toltrazuril and its metabolites using an isotopically labeled internal standard. The data is compiled from various studies and demonstrates the performance of the LC-MS/MS method.

Table 1: Method Detection and Quantification Limits

CompoundLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)
Toltrazuril0.06 - 0.30.2 - 1.0
Toltrazuril sulfoxide0.13 - 0.30.4 - 1.0
Toltrazuril sulfone0.08 - 0.30.25 - 1.0

Data compiled from Martinez-Villalba et al., 2012 and other sources.[1][3]

Table 2: Recovery and Accuracy

CompoundSpiking Level (ng/L)Recovery (%)Accuracy (%)
Toltrazuril1095 - 10596 - 123
Toltrazuril sulfoxide1092 - 10896 - 123
Toltrazuril sulfone1098 - 11096 - 123
Toltrazuril10090 - 102-
Toltrazuril sulfoxide10088 - 105-
Toltrazuril sulfone10093 - 107-

Accuracy data for water samples specifically reported by Martinez-Villalba et al., 2012.[1] Recovery data is a representative range from multiple studies.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Toltrazuril and its metabolites in environmental water samples.

Reagents and Materials
  • Standards: Toltrazuril, Toltrazuril sulfoxide, Toltrazuril sulfone, and this compound (internal standard).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent.

  • Reagents for Sample Preservation: Ascorbic acid, EDTA (Ethylenediaminetetraacetic acid).

  • Filters: 0.22 µm syringe filters (PTFE or equivalent).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions (1 µg/mL): Prepare intermediate working standard solutions by diluting the stock solutions with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solutions into a blank water matrix that has undergone the entire sample preparation procedure. The concentration range should be selected to bracket the expected concentrations in the samples. Add a constant concentration of this compound to each calibration standard.

Sample Collection and Preparation
  • Sample Collection: Collect water samples in clean amber glass bottles.

  • Preservation: To prevent degradation, add ascorbic acid to a final concentration of 100 mg/L to quench residual chlorine and EDTA to a final concentration of 200 mg/L to chelate metal ions.

  • Fortification: Add a known amount of this compound internal standard solution to each sample.

  • Filtration: Filter the water samples through a 1.0 µm glass fiber filter to remove suspended particles.

Solid-Phase Extraction (SPE) Protocol

The following workflow diagram illustrates the SPE procedure:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (500 mL) IS_Spike Spike with this compound Sample->IS_Spike Condition Condition SPE Cartridge (Methanol followed by Water) Load Load Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (e.g., Methanol or Acetonitrile) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 1: Solid-Phase Extraction Workflow
  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the pre-filtered and spiked water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.

  • Elution: Elute the retained analytes and the internal standard with an appropriate solvent, such as methanol or acetonitrile (e.g., 2 x 4 mL).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following diagram outlines the general workflow for LC-MS/MS analysis:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Injection Sample Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Monitoring (Q3) Fragmentation->Product Quantification Quantification using Internal Standard Product->Quantification

Figure 2: LC-MS/MS Analysis Workflow

Table 3: Example LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation of analytes
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 20 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 4

Table 4: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Toltrazuril426.1[Specific fragment 1][Specific fragment 2]
Toltrazuril sulfoxide442.1[Specific fragment 1][Specific fragment 2]
Toltrazuril sulfone458.1[Specific fragment 1][Specific fragment 2]
This compound429.1[Specific fragment 1][Specific fragment 2]

Note: Specific MRM transitions should be optimized in the laboratory.

Data Analysis and Quality Control

  • Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve.

  • Quality Control: A laboratory fortified blank, a matrix spike, and a duplicate sample should be analyzed with each batch of samples to assess method performance. The recovery of the internal standard in all samples should be monitored to ensure the consistency of the analytical process.

Conclusion

The use of this compound as an internal standard in conjunction with SPE and LC-MS/MS provides a robust and reliable method for the quantification of Toltrazuril and its major metabolites in environmental water samples. This approach effectively mitigates matrix effects and ensures high accuracy and precision, making it suitable for routine monitoring and environmental research.

References

Multi-Residue Analysis of Toltrazuril and its Metabolites using Toltrazuril-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Toltrazuril is a triazine-based coccidiostat widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. Its residues, along with its primary metabolites, toltrazuril sulfoxide and toltrazuril sulfone, can persist in animal tissues and eggs, posing potential health risks to consumers. Regulatory agencies worldwide have established maximum residue limits (MRLs) for toltrazuril and its metabolites in various food matrices.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety.

This application note details a robust multi-residue method for the simultaneous determination of toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone in poultry muscle and eggs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates a deuterated internal standard, Toltrazuril-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.

Principle

The method involves the extraction of toltrazuril and its metabolites from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering substances. The extracts are then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of the target analytes. This compound is added to the samples at the beginning of the procedure to serve as an internal standard, enabling accurate quantification.

Materials and Reagents

  • Standards: Toltrazuril, Toltrazuril Sulfoxide, Toltrazuril Sulfone, this compound (ISTD)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane (all HPLC or LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

  • Syringe Filters: 0.22 µm PTFE or PVDF

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard (Toltrazuril, Toltrazuril Sulfoxide, Toltrazuril Sulfone, and this compound) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all three analytes by diluting the intermediate solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the working standard mixture into a blank matrix extract. The concentration range should encompass the expected levels of residues and the MRLs. A typical range is 0.5 to 100 ng/mL.

Sample Preparation: Poultry Muscle
  • Homogenization: Homogenize a representative portion of the muscle tissue.

  • Extraction:

    • Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 100 µL of the this compound internal standard working solution (1 µg/mL).

    • Add 10 mL of acetonitrile.[2][3]

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Clean-up:

    • Transfer the upper acetonitrile layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase starting composition.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

Sample Preparation: Eggs
  • Homogenization: Homogenize the whole egg content.

  • Extraction:

    • Weigh 5 g of the homogenized egg into a 50 mL centrifuge tube.

    • Add 100 µL of the this compound internal standard working solution (1 µg/mL).

    • Add 10 mL of ethyl acetate.[4]

    • Vortex for 2 minutes and centrifuge at 5000 rpm for 10 minutes.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase starting composition.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[5]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity of the target analytes.

Data Presentation

The quantitative data for the method performance should be summarized in clear and structured tables.

Table 1: LC-MS/MS Parameters for Toltrazuril and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Toltrazuril424.1344.1298.125
Toltrazuril Sulfoxide440.1344.1314.128
Toltrazuril Sulfone456.1344.1330.130
This compound427.1347.1301.125

Table 2: Method Validation Data

ParameterToltrazurilToltrazuril SulfoxideToltrazuril Sulfone
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 85-10580-10082-102
Precision (RSD%) <15<15<15
LOD (µg/kg) 0.50.50.5
LOQ (µg/kg) 1.51.51.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Poultry Muscle or Egg Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with this compound (ISTD) Homogenization->Spiking Extraction Extraction with Acetonitrile/Ethyl Acetate Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Clean-up (QuEChERS or SPE) Centrifugation->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Filtration Filtration (0.22 µm filter) Evaporation->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Quantification Quantification using Calibration Curve LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the multi-residue analysis of toltrazuril.

metabolic_pathway Toltrazuril Toltrazuril Toltrazuril_Sulfoxide Toltrazuril Sulfoxide Toltrazuril->Toltrazuril_Sulfoxide Oxidation Toltrazuril_Sulfone Toltrazuril Sulfone Toltrazuril_Sulfoxide->Toltrazuril_Sulfone Oxidation

Caption: Metabolic pathway of Toltrazuril.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the simultaneous quantification of toltrazuril and its major metabolites in poultry muscle and eggs. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is suitable for routine monitoring and can be adapted for other animal-derived food matrices, aiding in the enforcement of food safety regulations. The validation of such multi-residue methods should follow established guidelines, such as those outlined in Commission Decision 2002/657/EC, to ensure the reliability of the data.

References

Application Notes and Protocols for In Vitro Drug Metabolism Assays of Toltrazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy, potential drug-drug interactions, and safety profile. Toltrazuril-d3, a deuterated analog of Toltrazuril, serves as an invaluable internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS), ensuring accurate measurement of the parent drug and its metabolites in complex biological matrices. These application notes provide detailed protocols for key in vitro drug metabolism assays relevant to this compound, including microsomal stability, cytochrome P450 (CYP) inhibition, and metabolite identification. The metabolic pathway of Toltrazuril involves its oxidation to Toltrazuril sulfoxide (TZR-SO) and subsequently to Toltrazuril sulfone (TZR-SO2)[1][2][3][4][5].

Metabolic Pathway of Toltrazuril

Toltrazuril undergoes sequential oxidation to form its major metabolites. This metabolic conversion is a critical aspect of its pharmacokinetic profile.

Toltrazuril Metabolic Pathway Toltrazuril Toltrazuril TZR_SO Toltrazuril Sulfoxide (TZR-SO) Toltrazuril->TZR_SO Oxidation TZR_SO2 Toltrazuril Sulfone (TZR-SO2) TZR_SO->TZR_SO2 Oxidation

Metabolic pathway of Toltrazuril.

Key In Vitro Drug Metabolism Assays

Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) and metabolic half-life (t½) of this compound in liver microsomes. This assay helps predict the hepatic clearance of the drug.

Experimental Workflow:

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes mix Mix Microsomes and this compound prep_microsomes->mix prep_compound Prepare this compound Stock prep_compound->mix prep_cofactor Prepare NADPH Solution start_reaction Initiate with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Collect Samples at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for the microsomal stability assay.

Protocol:

  • Prepare Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat, pig) suspended in phosphate buffer (100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • NADPH regenerating system (e.g., 1 mM NADPH).

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes and this compound (final concentration, e.g., 1 µM) in a microcentrifuge tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Sample Processing:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge the samples to precipitate the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • Calculate the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Data Presentation:

ParameterHuman Liver Microsomes (Example Data)Rat Liver Microsomes (Example Data)Pig Liver Microsomes (Example Data)
Test Compound This compoundThis compoundThis compound
Concentration 1 µM1 µM1 µM
t½ (min) 25.818.535.2
CLint (µL/min/mg protein) 53.774.939.4
Positive Control (e.g., Midazolam)
t½ (min) 8.212.19.5
CLint (µL/min/mg protein) 169.0114.5145.9
Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). This is crucial for predicting potential drug-drug interactions.

Protocol:

  • Prepare Reagents:

    • Human liver microsomes (pooled).

    • This compound stock solution and serial dilutions.

    • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).

    • NADPH regenerating system.

    • Positive control inhibitors for each CYP isoform (e.g., furafylline for CYP1A2).

  • Incubation:

    • Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of this compound (or positive control inhibitor) at 37°C.

    • After a short pre-incubation, initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Sample Processing:

    • Terminate the reaction with a suitable solvent (e.g., acetonitrile).

    • Centrifuge to remove precipitated protein.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

    • Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the CYP enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CYP IsoformProbe SubstratePositive Control InhibitorThis compound IC50 (µM) (Example Data)Positive Control IC50 (µM) (Example Data)
CYP1A2 PhenacetinFurafylline> 500.2
CYP2C9 DiclofenacSulfaphenazole> 500.5
CYP2C19 S-MephenytoinTiclopidine> 501.2
CYP2D6 DextromethorphanQuinidine> 500.05
CYP3A4 MidazolamKetoconazole28.50.02
Metabolite Identification Assay

Objective: To identify the major metabolites of this compound formed in vitro.

Protocol:

  • Incubation:

    • Incubate this compound at a higher concentration (e.g., 10 µM) with liver microsomes (or other systems like S9 fractions or hepatocytes) and the NADPH regenerating system for an extended period (e.g., 60 minutes) to allow for sufficient metabolite formation.

  • Sample Processing:

    • Terminate the reaction and process the samples as described in the microsomal stability assay.

  • Analysis:

    • Analyze the samples using high-resolution LC-MS/MS.

    • Compare the chromatograms of the test sample with a control sample (without NADPH or without the test compound).

    • Identify potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, sulfoxidation). The major metabolites of Toltrazuril are Toltrazuril sulfoxide and Toltrazuril sulfone.

    • Characterize the structure of the metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.

Data Presentation:

Putative MetaboliteProposed BiotransformationMass Shift (Da)Observed m/z (Example Data)
M1 Sulfoxidation+16[M+H]+ of this compound + 16
M2 Sulfone Formation+32[M+H]+ of this compound + 32

Conclusion

These application notes provide a framework for conducting fundamental in vitro drug metabolism studies on this compound. The data generated from these assays are essential for understanding the metabolic profile of Toltrazuril, predicting its in vivo behavior, and assessing potential risks for drug-drug interactions. The use of this compound as a test article allows for precise quantification and differentiation from endogenous compounds in complex matrices.

References

Solid-Phase Extraction Protocol for Toltrazuril-d3: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Toltrazuril-d3 from biological matrices. This compound, a deuterated analog of the coccidiostat toltrazuril, is commonly used as an internal standard in quantitative bioanalytical methods. The following protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Introduction

Toltrazuril is a triazinetrione derivative used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock.[1] Accurate quantification of toltrazuril and its metabolites in various biological samples is crucial for pharmacokinetic, residue, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing, thereby ensuring high accuracy and precision of the analytical method.

Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering substances from complex matrices, concentrates the analyte of interest, and improves the overall performance of the analytical method. This protocol details an SPE method using a mixed-mode polymeric sorbent for the efficient extraction of this compound.

Experimental Protocol

This protocol is based on methods developed for the extraction of toltrazuril and its metabolites from various tissues.[2] The chemical properties of this compound are virtually identical to those of toltrazuril, making this protocol directly applicable.

Materials:

  • SPE Cartridge: Oasis™ MAX (Mixed-Mode Anion Exchange and Reversed-Phase) or equivalent

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, analytical grade

    • Ammonium hydroxide, analytical grade

    • Deionized water

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment (Extraction from Tissue):

    • Homogenize 1 gram of tissue sample.

    • Add 5 mL of acetonitrile to the homogenized sample.[3]

    • Spike the sample with the appropriate concentration of this compound internal standard solution.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.[3]

    • Collect the supernatant for SPE clean-up.

  • Solid-Phase Extraction:

    • Conditioning: Condition the Oasis™ MAX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.

    • Equilibration: Equilibrate the cartridge with 5 mL of deionized water.

    • Sample Loading: Load the acetonitrile supernatant from the pre-treatment step onto the conditioned and equilibrated SPE cartridge.

    • Washing:

      • Wash the cartridge with 5 mL of 5% ammonium hydroxide in deionized water to remove acidic and neutral interferences.

      • Follow with a wash of 5 mL of methanol to remove remaining polar interferences.

    • Elution: Elute the this compound and any parent toltrazuril with 5 mL of 2% formic acid in methanol.

    • Dry-down and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

      • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for your LC-MS/MS or HPLC analysis.

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods employing solid-phase extraction for toltrazuril analysis. Since this compound serves as an internal standard, its recovery is expected to be similar to that of the parent compound and is used to correct for any variability in the extraction process.

ParameterMatrixRecovery (%)Linearity RangeLimit of Quantification (LOQ)Reference
ToltrazurilChicken & Porcine Tissues80 - 11025 - 1,000 µg/kg10 - 37.5 µg/kg[2]
ToltrazurilEggs~801 - 500 µg/L1.2 µg/kg
ToltrazurilPharmaceutical Formulation97 - 1030.25 - 25 µg/mLNot Specified

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction cluster_analysis Analysis Homogenize Homogenize Tissue Sample Add_ACN Add Acetonitrile & this compound Homogenize->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Load Load Sample Collect_Supernatant->Load Condition Condition Cartridge (Methanol, Water) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge (Ammonium Hydroxide, Methanol) Load->Wash Elute Elute Analyte (Formic Acid in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow diagram of the solid-phase extraction protocol for this compound.

References

Application Notes and Protocols for the Detection of Coccidiostat Residues in Feed Using Toltrazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coccidiostats are a class of veterinary drugs used to prevent and treat coccidiosis, a parasitic disease affecting various livestock, particularly poultry. Toltrazuril is a widely used synthetic coccidiostat. Regulatory bodies worldwide have established maximum residue limits (MRLs) for these drugs in animal-derived food products and feed to ensure consumer safety. The cross-contamination of non-target feed with coccidiostats is a significant concern in the feed industry. Therefore, sensitive and reliable analytical methods are crucial for monitoring coccidiostat residues in animal feed. Toltrazuril-d3, a deuterated analog of toltrazuril, serves as an excellent internal standard in analytical methods to enhance the accuracy and robustness of quantification by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in the detection of toltrazuril and other coccidiostat residues in animal feed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The performance of the analytical method is summarized in the following tables, providing key validation parameters for the quantification of toltrazuril in animal feed using this compound as an internal standard.

Table 1: LC-MS/MS Method Performance for Toltrazuril in Animal Feed

ParameterValueReference
Limit of Detection (LOD)0.3 µg/kg[1][2][3]
Limit of Quantitation (LOQ)1.0 µg/kg[1][2]
Linearity Range0.25 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Average Recovery90.1% - 105.2%
Relative Standard Deviation (RSD)3.0% - 14.4%

Table 2: Mass Spectrometry Parameters for Toltrazuril and this compound

CompoundIonization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
ToltrazurilESI-424.0343.0299.1
This compound (Internal Standard)ESI-427.0346.0302.1

Note: The specific product ions and collision energies should be optimized for the specific LC-MS/MS instrument used.

Experimental Protocols

This section details the step-by-step methodology for the analysis of toltrazuril residues in animal feed samples using this compound as an internal standard.

1. Materials and Reagents

  • Toltrazuril analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Sodium chloride (analytical grade)

  • Anhydrous magnesium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • C18 solid-phase extraction (SPE) cartridges

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve toltrazuril and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with acetonitrile or a suitable solvent mixture to desired concentrations.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into the samples (e.g., 1 µg/mL).

3. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of residues in complex matrices like animal feed.

  • Homogenization: Grind the animal feed sample to a fine, uniform powder.

  • Weighing and Spiking: Weigh 5 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube. Add a known volume of the this compound internal standard spiking solution.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile (containing 1% formic acid) to the tube.

    • Vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 900 mg MgSO₄ and 150 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with two mobile phases is typically employed:

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used, often in negative mode for toltrazuril.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

    • MRM Transitions: Monitor the transitions listed in Table 2. The collision energies for each transition should be optimized to achieve the best signal intensity.

5. Data Analysis and Quantification

  • Identify the peaks for toltrazuril and this compound based on their retention times and specific MRM transitions.

  • Calculate the peak area ratio of the analyte (toltrazuril) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of toltrazuril in the feed sample by interpolating its peak area ratio on the calibration curve. The final concentration should be corrected for the initial sample weight.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the detection of coccidiostat residues in feed.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result sample Feed Sample homogenize Homogenization sample->homogenize Grind weigh_spike Weighing & Spiking with this compound homogenize->weigh_spike extraction QuEChERS Extraction (Acetonitrile, Salts) weigh_spike->extraction cleanup d-SPE Cleanup (PSA, MgSO4) extraction->cleanup Centrifuge & Transfer Supernatant filter Filtration cleanup->filter Centrifuge & Transfer Supernatant lc_ms LC-MS/MS System filter->lc_ms Inject data_analysis Data Acquisition & Processing lc_ms->data_analysis MRM Data quantification Quantification data_analysis->quantification Peak Area Ratios result Toltrazuril Concentration in Feed quantification->result

Caption: Experimental workflow for Toltrazuril residue analysis in feed.

logical_relationship cluster_problem Analytical Challenge cluster_solution Analytical Solution cluster_outcome Desired Outcome problem Coccidiostat Residues in Feed method LC-MS/MS Analysis problem->method outcome Accurate & Reliable Quantification method->outcome is This compound Internal Standard is->method Enhances

Caption: Logical relationship of the analytical method.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Toltrazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Toltrazuril-d3 using high-resolution mass spectrometry (HRMS). Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine. Its deuterated internal standard, this compound, is crucial for accurate quantification in complex matrices. This document provides detailed experimental protocols for sample preparation, liquid chromatography, and mass spectrometry, along with quantitative data and visual workflows to aid researchers in implementing this method.

Introduction

Toltrazuril is an effective drug for the prevention and treatment of coccidiosis in poultry and other livestock.[1] Monitoring its residue levels and those of its major metabolites, Toltrazuril sulfoxide (TZSO) and Toltrazuril sulfone (TZS), in edible tissues and products is essential for food safety.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays by compensating for matrix effects and variations in sample preparation and instrument response.[4]

High-resolution mass spectrometry offers significant advantages for the analysis of Toltrazuril and its metabolites, providing high selectivity and sensitivity, which is crucial for detecting low-level residues in complex biological matrices.[5] This note outlines a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for high-resolution instruments.

Metabolic Pathway of Toltrazuril

Toltrazuril undergoes extensive metabolism in animals. The primary metabolic pathway involves the oxidation of the parent compound to Toltrazuril sulfoxide, which is then further oxidized to Toltrazuril sulfone. Both metabolites exhibit anticoccidial activity.

Toltrazuril Metabolism Toltrazuril Toltrazuril TZSO Toltrazuril Sulfoxide (TZSO) Toltrazuril->TZSO Oxidation TZS Toltrazuril Sulfone (TZS) TZSO->TZS Oxidation

Caption: Metabolic pathway of Toltrazuril.

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of this compound and its unlabeled counterparts from biological matrices.

Sample Preparation and Extraction

A generic sample preparation workflow for tissues (e.g., muscle, liver) and eggs is described below. This procedure is a consensus from multiple sources and may require optimization for specific matrices.

  • Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate concentration of this compound solution in methanol.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube. Alternatively, ethyl acetate can be used.

    • Vortex or sonicate for 10-15 minutes to ensure thorough extraction.

    • Centrifuge at 4000-5000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water or a low-percentage organic solvent mixture to remove interferences.

    • Elute the analytes with a suitable solvent such as acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow cluster_sample_prep Sample Preparation Homogenization Sample Homogenization Spiking Spike with this compound Homogenization->Spiking Extraction Extraction with Acetonitrile Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (C18) Centrifugation->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HRMS Analysis Reconstitution->Analysis Inject into LC-MS/MS

Caption: General workflow for sample preparation.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 5-20 µL.

High-Resolution Mass Spectrometry (HRMS) Conditions
  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), operated in negative ion mode.

  • Resolution: ≥ 70,000 FWHM.

  • Scan Mode: Full scan for qualitative analysis and targeted selected ion monitoring (t-SIM) or parallel reaction monitoring (PRM) for quantitative analysis.

  • Collision Energy: Optimized for the fragmentation of the precursor ions.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Toltrazuril and its metabolites using LC-MS/MS. These values are compiled from various studies and may vary depending on the specific matrix and instrumentation.

Table 1: Linearity and Correlation Coefficients

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Reference
Toltrazuril0.25 - 50> 0.999
Toltrazuril Sulfoxide0.25 - 50> 0.999
Toltrazuril Sulfone0.25 - 50> 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/kg)LOQ (µg/kg)MatrixReference
Toltrazuril0.31.0Chicken Muscle & Eggs
Toltrazuril Sulfoxide0.31.0Chicken Muscle & Eggs
Toltrazuril Sulfone0.31.0Chicken Muscle & Eggs
Toltrazuril0.5 - 5-Food Samples
Toltrazuril1.2-Poultry Tissues & Eggs

Table 3: Recovery Rates

AnalyteSpiking Levels (µg/kg)Average Recovery (%)MatrixReference
Toltrazuril1, 10, 10090.1 - 105.2Eggs
Toltrazuril1, 10, 10094.0 - 103.7Muscle
Toltrazuril & Metabolites-~80-

Logical Relationship for Method Validation

The validation of an analytical method is a critical step to ensure reliable and reproducible results. The following diagram illustrates the key parameters that should be assessed.

Method Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key parameters for analytical method validation.

Conclusion

The use of high-resolution mass spectrometry with a deuterated internal standard like this compound provides a highly selective, sensitive, and accurate method for the quantification of Toltrazuril and its metabolites in various biological matrices. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and professionals in drug development and food safety analysis, enabling the reliable monitoring of this important veterinary drug.

References

Troubleshooting & Optimization

Optimizing Toltrazuril-d3 Concentration for Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Toltrazuril-d3 as an internal standard in analytical experiments, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the analyte, Toltrazuril. It is considered the gold standard for an internal standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to Toltrazuril.[1] This similarity allows it to co-elute with the analyte and experience similar effects during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[2] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.

Q2: What is a good starting concentration for this compound?

A2: A common starting point for an internal standard concentration is to match the concentration of the analyte at the midpoint of the calibration curve. However, a universal optimal concentration for this compound does not exist as it is dependent on the specific matrix, the expected concentration range of Toltrazuril, and the sensitivity of the mass spectrometer. Some published methods have used a working solution of this compound at a concentration similar to the mid-level calibrator of the analyte. For instance, in the analysis of coccidiostats in tissues, a spiking level of 5 μg kg⁻¹ for the internal standard was used for a calibration curve ranging from 0.5 to 25.0 μg L⁻¹.[3] It is crucial to experimentally determine the optimal concentration for your specific application.

Q3: How should I prepare the this compound stock and working solutions?

A3: this compound stock solutions are typically prepared in an organic solvent in which the compound is readily soluble, such as methanol or dimethylformamide (DMF), at a concentration of around 1 mg/mL.[4] Working solutions are then prepared by serially diluting the stock solution with a suitable solvent, often the mobile phase or a solvent compatible with the initial chromatographic conditions. For example, a 10 mg/L intermediate solution can be prepared in DMF, which is then further diluted.[5] All solutions should be stored at appropriate temperatures, typically -20°C, to ensure stability.

Q4: What are the regulatory guidelines regarding internal standard concentration?

A4: Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, do not prescribe a specific concentration for internal standards. Instead, they emphasize that the chosen concentration should be consistent across all samples and should not affect the accuracy and precision of the measurement of the analyte. The internal standard response should be sufficient for precise measurement and should not cause ion suppression on the analyte. The validation process must demonstrate the appropriateness of the selected internal standard concentration.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.

Problem Potential Cause Troubleshooting Steps
High Variability in Internal Standard Peak Area Inconsistent pipetting of the internal standard solution.Use a calibrated positive displacement pipette. Add the internal standard to all samples, calibrators, and QCs at the beginning of the sample preparation process.
Instability of this compound in the sample matrix or solvent.Conduct stability experiments (freeze-thaw, bench-top, long-term) to assess the stability of this compound under your experimental conditions.
Matrix effects causing ion suppression or enhancement.Evaluate matrix effects using post-extraction addition experiments. Ensure co-elution of Toltrazuril and this compound to compensate for matrix effects.
Poor Linearity of Calibration Curve (Analyte/IS Ratio) Inappropriate concentration of this compound.Perform an internal standard concentration optimization experiment (see Experimental Protocols section). The IS response should be consistent and not saturate the detector.
Crosstalk between analyte and internal standard channels.Check for isotopic contribution of Toltrazuril to the this compound signal, and vice versa. Ensure the mass resolution of the instrument is sufficient to distinguish between the two.
Analyte Signal Detected in Blank Samples (spiked only with IS) Presence of unlabeled Toltrazuril as an impurity in the this compound standard.Review the Certificate of Analysis (CoA) for the isotopic and chemical purity of the this compound. Inject a high concentration of the IS solution alone to check for a signal at the analyte's mass transition.
In-source fragmentation of this compound leading to the loss of deuterium.Optimize MS source conditions (e.g., collision energy, cone voltage) to minimize fragmentation.
Chromatographic Separation of Toltrazuril and this compound Isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte in reverse-phase chromatography.While minor shifts are common, significant separation can be problematic. Adjusting the chromatographic gradient (making it shallower) or mobile phase composition may help to improve co-elution.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Methodology:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol, DMF) to achieve the desired concentration.

    • Store the stock solution in an amber vial at -20°C.

  • Intermediate Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the stock solution using a calibrated pipette. For example, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.

  • Working Solution (Concentration to be Optimized):

    • Prepare a series of working solutions at different concentrations (e.g., 10, 50, 100, 200 ng/mL) by diluting the intermediate solution. The solvent for the working solution should be compatible with the initial mobile phase conditions.

Protocol for Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound that provides the best linearity and precision for the quantification of Toltrazuril.

Methodology:

  • Prepare Calibration Standards: Prepare a set of calibration standards for Toltrazuril in the blank matrix covering the expected analytical range.

  • Spike with Internal Standard: Divide each calibration standard into several aliquots. Spike each set of aliquots with a different concentration of the this compound working solution.

  • Sample Preparation: Process all samples using your established extraction or sample preparation protocol.

  • LC-MS/MS Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

  • Data Analysis:

    • For each this compound concentration, plot the analyte peak area versus the analyte concentration.

    • For each this compound concentration, plot the ratio of the analyte peak area to the this compound peak area against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves for each internal standard concentration.

    • Monitor the peak area of this compound across all samples. The ideal concentration will result in a consistent internal standard peak area across all analyte concentrations and provide the best linearity for the calibration curve.

Validation of the Selected this compound Concentration

Objective: To validate the chosen concentration of this compound according to regulatory guidelines (ICH M10).

Methodology:

  • Selectivity: Analyze at least six different sources of blank matrix to ensure no significant interference at the retention time and mass transition of this compound. The response of any interfering peak should be ≤ 5% of the internal standard response in a blank sample spiked with the internal standard.

  • Matrix Effect: Evaluate the matrix effect in at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.

  • Crosstalk:

    • Analyze a blank matrix sample spiked with Toltrazuril at the Upper Limit of Quantification (ULOQ) without the internal standard. The response in the this compound channel should be ≤ 5% of the mean internal standard response.

    • Analyze a blank matrix sample spiked with this compound at its working concentration without the analyte. The response in the Toltrazuril channel should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

  • Stability: Conduct freeze-thaw, bench-top, and long-term stability studies of this compound in the matrix. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Serial Dilutions of Working Solutions prep_stock->prep_working spike Spike Calibrants with Varying IS Concentrations prep_working->spike prep_cal Prepare Toltrazuril Calibration Standards prep_cal->spike extract Sample Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze plot_curves Plot Calibration Curves (Analyte Area & Area Ratio) analyze->plot_curves eval_linearity Evaluate Linearity (R^2) plot_curves->eval_linearity eval_is Assess IS Peak Area Consistency plot_curves->eval_is select_opt Select Optimal IS Concentration eval_linearity->select_opt eval_is->select_opt troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IS Signal? cause1 Pipetting Error start->cause1 Yes cause2 IS Instability start->cause2 Yes cause3 Matrix Effects start->cause3 Yes cause4 Crosstalk start->cause4 Yes sol1 Use Calibrated Pipette cause1->sol1 sol2 Conduct Stability Tests cause2->sol2 sol3 Evaluate Matrix Factor cause3->sol3 sol4 Check Isotopic Purity cause4->sol4 end Consistent IS Signal sol1->end Resolved sol2->end Resolved sol3->end Resolved sol4->end Resolved

References

Technical Support Center: Overcoming Matrix Effects with Toltrazuril-d3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Toltrazuril-d3 as an internal standard to combat matrix effects in the LC-MS/MS analysis of Toltrazuril.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1]

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Toltrazuril. Since it is structurally almost identical to the analyte, it co-elutes and experiences similar matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects are normalized, leading to more accurate and reliable quantification.[3][4]

Q3: When should I add the this compound internal standard to my samples?

A3: The internal standard should be added as early as possible in the sample preparation process. This ensures that it compensates for any analyte loss during extraction and cleanup, in addition to mitigating matrix effects during LC-MS/MS analysis.

Q4: What are the typical matrices where matrix effects are observed for Toltrazuril analysis?

A4: Matrix effects are common in complex biological and environmental samples. For Toltrazuril, significant matrix effects can be expected in poultry tissues (muscle, liver), eggs, animal manure, soil, and surface water.

Q5: Can I use a different internal standard instead of this compound?

A5: While other compounds can be used as internal standards, a stable isotope-labeled version of the analyte like this compound is the gold standard. This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most effective compensation for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Sudden drop in Toltrazuril and this compound signal intensity - Ion source contamination: Buildup of non-volatile matrix components in the ion source. - Matrix-induced ion suppression: High concentrations of co-eluting matrix components are suppressing the ionization of both the analyte and the internal standard.- Clean the ion source: Follow the manufacturer's protocol for cleaning the ion source components. - Improve sample cleanup: Incorporate additional cleanup steps like Solid Phase Extraction (SPE) or liquid-liquid extraction to remove interfering compounds. - Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
Inconsistent peak areas for this compound across samples - Inconsistent addition of internal standard: Pipetting errors during the addition of the IS solution. - Variable matrix effects between samples: Different samples may have varying levels of matrix components, leading to differential ion suppression or enhancement.- Verify pipetting accuracy: Ensure that the pipette used for adding the IS is calibrated and functioning correctly. - Ensure thorough mixing: Vortex or mix the sample thoroughly after adding the internal standard. - Rely on the analyte/IS ratio: The purpose of the IS is to account for this variability. As long as the ratio to the analyte is consistent in your QC samples, the method is performing as expected.
Poor peak shape for both Toltrazuril and this compound - Column degradation: Loss of stationary phase or contamination of the column. - Incompatible sample solvent: The solvent in which the final extract is dissolved may be too strong, causing peak distortion. - Interaction with metal surfaces: Some compounds can interact with the metal components of the HPLC system, leading to poor peak shape.- Replace the analytical column: If the column has been used extensively, it may need to be replaced. - Solvent matching: Ensure the sample solvent is similar in composition and strength to the initial mobile phase. - Consider a metal-free system: If peak tailing is a persistent issue, using PEEK or other metal-free components for tubing and columns can help.
High background noise in the chromatogram - Contaminated mobile phase or LC system: Impurities in the solvents or buildup of contaminants in the LC system. - Insufficient sample cleanup: Co-injection of a large number of matrix components.- Prepare fresh mobile phase: Use high-purity solvents and additives. - Flush the LC system: Flush the system with a strong solvent to remove contaminants. - Optimize sample preparation: Use a more effective cleanup method to remove interfering substances.

Quantitative Data Summary

The use of this compound as an internal standard significantly improves the accuracy and precision of Toltrazuril quantification by compensating for matrix effects.

Table 1: Recovery of Toltrazuril and its Metabolites in Spiked Chicken Muscle and Eggs

AnalyteSpiking Level (µg/kg)MatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Toltrazuril1, 100, 200Chicken Muscle94.0 - 103.73.1 - 11.4
1, 10, 20Eggs90.1 - 105.23.0 - 8.1
Toltrazuril Sulfoxide1, 100, 200Chicken Muscle94.0 - 103.73.1 - 11.4
1, 10, 20Eggs90.1 - 105.23.0 - 8.1
Toltrazuril Sulfone1, 100, 200Chicken Muscle94.0 - 103.73.1 - 11.4
1, 10, 20Eggs90.1 - 105.23.0 - 8.1
Data extracted from a study utilizing an internal standard for quantification, demonstrating good recovery across different matrices and concentration levels.

Table 2: Method Accuracy for Toltrazuril in Environmental Samples Using a Deuterated Internal Standard

MatrixMethod Accuracy (%)
Surface Water96 - 123
Soil77 - 110
This data showcases the high accuracy achievable when using a deuterated analog of toltrazuril as an internal standard in complex environmental matrices.

Experimental Protocols

Detailed Methodology for the Analysis of Toltrazuril in Poultry Muscle using LC-MS/MS

This protocol is a representative example for the determination of Toltrazuril in poultry tissue.

1. Sample Preparation

  • Homogenization: Weigh 5 g of minced chicken muscle into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute.

    • Sonicate for 10 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Cleanup:

    • Transfer 1 mL of the supernatant to a syringe equipped with a 0.22 µm PTFE filter and containing 50 mg of silica sorbent.

    • Push the extract through the filter.

    • To 0.5 mL of the eluent, add 0.5 mL of water and 0.5 mL of n-hexane.

    • Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.

    • Discard the upper n-hexane layer.

  • Final Sample: The lower layer is ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.03% Formic acid in water

    • B: Methanol

  • Gradient Elution:

    • Start with 45% B, increase to 90% B over 3 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 45% B in 0.5 minutes and re-equilibrate for 3.5 minutes.

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Toltrazuril: Monitor appropriate precursor and product ions.

    • This compound: Monitor appropriate precursor and product ions.

This protocol is based on methodologies described in the literature. Researchers should optimize these parameters for their specific instrumentation and application.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing homogenization 1. Homogenization (5g Poultry Muscle) spiking 2. Spiking (this compound IS) homogenization->spiking extraction 3. Extraction (Acetonitrile) spiking->extraction cleanup 4. Cleanup (Silica + LLE) extraction->cleanup lc_separation 5. LC Separation (C18 Column) cleanup->lc_separation ms_detection 6. MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification 7. Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for Toltrazuril analysis.

matrix_effect_compensation cluster_extraction Extraction/Cleanup cluster_ionization Ionization Source (MS) cluster_quantification Quantification analyte_loss Analyte Loss is_loss IS (this compound) Loss ion_suppression_analyte Ion Suppression (Analyte) analyte_loss->ion_suppression_analyte ion_suppression_is Ion Suppression (IS) is_loss->ion_suppression_is ratio_calc Ratio Calculation (Analyte Signal / IS Signal) ion_suppression_analyte->ratio_calc ion_suppression_is->ratio_calc accurate_result Accurate Result ratio_calc->accurate_result start Sample with Analyte and IS start->analyte_loss start->is_loss

Caption: Compensation of matrix effects using this compound.

References

Technical Support Center: Toltrazuril-d3 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the degradation of Toltrazuril-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Toltrazuril?

A1: this compound is a deuterated analog of Toltrazuril, an antiprotozoal agent. In this compound, three hydrogen atoms on the methyl group of the triazinetrione ring have been replaced with deuterium atoms. This isotopic labeling is often used as an internal standard in analytical methods for the quantification of Toltrazuril. While chemically similar, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This may lead to a "kinetic isotope effect," potentially slowing down metabolic or chemical degradation processes at the site of deuteration.[1][][3][4][5]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products of this compound are expected to be analogous to those of Toltrazuril. The most commonly reported degradation products are this compound sulfoxide and this compound sulfone. These are formed through the oxidation of the sulfide group. Under strong alkaline conditions, hydrolysis of the triazinetrione ring can also occur.

Q3: What conditions can cause the degradation of this compound?

A3: this compound is susceptible to degradation under several conditions:

  • Oxidative stress: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of sulfoxide and sulfone derivatives.

  • Alkaline hydrolysis: In the presence of strong bases (e.g., sodium hydroxide), the triazinetrione ring of Toltrazuril can be cleaved.

  • Thermal stress: High temperatures can accelerate the degradation process.

  • Photolytic stress: Exposure to light, particularly UV radiation, may cause degradation.

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be:

  • Stored in a cool, dark place to protect it from heat and light.

  • Kept in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.

  • Dissolved in appropriate, high-purity solvents and, if possible, purged with an inert gas like nitrogen or argon to remove oxygen.

  • Prepared as fresh solutions for experiments whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Presence of active sites on the stationary phase.- Replace or regenerate the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a mobile phase additive (e.g., triethylamine) to block active sites.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or malfunctioning check valves.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration between injections.
Ghost peaks - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and system with a strong solvent.- Include a needle wash step in the injection sequence.
Baseline noise or drift - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Flush the detector cell.- Replace the detector lamp if necessary.
Poor separation of this compound and degradation products - Inadequate mobile phase composition.- Incorrect column selection.- Optimize the mobile phase gradient or isocratic composition.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing the degradation of this compound to generate its primary degradation products for analytical method development and validation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C for 4 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a sealed vial in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This method is designed to separate this compound from its major degradation products, this compound sulfoxide and this compound sulfone.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 40% B, increase linearly to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes typical retention times for Toltrazuril and its metabolites obtained from a stability-indicating HPLC method. Note that these are example values and may vary depending on the specific chromatographic conditions.

Compound Typical Retention Time (minutes)
Toltrazuril Sulfoxide~4.5
Toltrazuril Sulfone~6.8
Toltrazuril~10.2

Visualizations

cluster_degradation This compound Degradation Pathway Toltrazuril_d3 This compound Toltrazuril_d3_Sulfoxide This compound Sulfoxide Toltrazuril_d3->Toltrazuril_d3_Sulfoxide Oxidation Toltrazuril_d3_Sulfone This compound Sulfone Toltrazuril_d3_Sulfoxide->Toltrazuril_d3_Sulfone Further Oxidation

Caption: Chemical degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Stop Reaction stress->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze data Identify & Quantify Degradation Products analyze->data

Caption: Workflow for forced degradation studies of this compound.

References

Addressing signal suppression of Toltrazuril-d3 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of Toltrazuril-d3 in complex matrices during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in our analytical method?

This compound is the stable isotope-labeled (SIL) internal standard for Toltrazuril. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an SIL internal standard is considered the gold standard for quantification.[1] Because this compound is chemically almost identical to Toltrazuril, it exhibits similar behavior during sample preparation, chromatography, and ionization.[1] This helps to compensate for variations in the analytical process, including matrix effects that can cause signal suppression.[1][2]

Q2: What are matrix effects, and how do they cause signal suppression?

The "matrix" refers to all components in a sample other than the analyte of interest.[2] In complex matrices such as plasma, tissue, or soil, these components can include salts, lipids, proteins, and other endogenous substances. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease in signal intensity, a phenomenon known as ion suppression. This can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q3: I am using this compound as an internal standard, but I am still observing low signal intensity and poor reproducibility. What could be the cause?

Even when using a stable isotope-labeled internal standard like this compound, significant signal suppression can still be problematic. Potential causes include:

  • High Concentration of Co-eluting Matrix Components: If the sample extract is not clean enough, a high concentration of matrix components can suppress the ionization of both Toltrazuril and this compound.

  • Differential Matrix Effects: Although rare for co-eluting SIL internal standards, it is possible that certain matrix components have a slightly different suppressive effect on Toltrazuril versus this compound.

  • Suboptimal Chromatographic Conditions: Poor separation can lead to the co-elution of Toltrazuril and this compound with highly suppressive matrix components.

  • Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity for all analytes.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting signal suppression issues when analyzing Toltrazuril with a this compound internal standard.

Troubleshooting_Workflow cluster_sample_prep Sample Preparation Evaluation cluster_chromatography Chromatography Optimization cluster_ms MS Condition Check start Start: Low Signal/Poor Reproducibility for Toltrazuril & this compound check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep optimize_chromatography Step 2: Optimize Chromatographic Conditions check_sample_prep->optimize_chromatography Is sample prep adequate? evaluate_extraction Evaluate Extraction Efficiency (See Table 1) check_sample_prep->evaluate_extraction Is recovery low? dilute_sample Dilute Sample Extract check_sample_prep->dilute_sample Is signal suppression still high? modify_gradient Modify Gradient Elution optimize_chromatography->modify_gradient check_ms_conditions Step 3: Check Mass Spectrometer Conditions clean_ion_source Clean Ion Source check_ms_conditions->clean_ion_source end Resolution: Improved Signal and Reproducibility improve_cleanup Improve Sample Cleanup (LLE, SPE, PPT) evaluate_extraction->improve_cleanup improve_cleanup->optimize_chromatography dilute_sample->optimize_chromatography modify_gradient->check_ms_conditions Separation improved? change_column Consider Different Column Chemistry modify_gradient->change_column Still poor separation? change_column->check_ms_conditions optimize_parameters Optimize Ion Source Parameters clean_ion_source->optimize_parameters optimize_parameters->end

Caption: Troubleshooting workflow for addressing signal suppression.

Step 1: Evaluate and Optimize Sample Preparation

Ineffective sample preparation is a primary cause of matrix effects. The goal is to remove as many interfering matrix components as possible while efficiently extracting Toltrazuril and this compound.

Common Sample Preparation Techniques for Toltrazuril:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte or interfering components, allowing for their separation.

  • Protein Precipitation (PPT): This is a simpler method often used for plasma or serum samples, where a solvent is added to precipitate proteins, which are then removed by centrifugation.

Table 1: Comparison of Sample Preparation Methods for Toltrazuril Analysis

Sample MatrixExtraction MethodKey ParametersAverage Recovery of ToltrazurilReference
Chicken SerumLLEEthyl Acetate82-87%
Chicken Muscle/EggsLLE & SPEAcetonitrile extraction followed by C18 cleanup>90%
Poultry Tissues/EggsLLEEthyl Acetate>80%
Animal Tissues/EggsPPT & dSPEAcidified acetonitrile followed by EMR-Lipid dSPENot specified
EggsLLE & SPEEthyl Acetate/Acetone extraction, various SPE cartridges~80% (with Ethyl Acetate/Acetone)

Recommendations:

  • If you are using protein precipitation and experiencing significant signal suppression, consider a more rigorous cleanup method like SPE or LLE.

  • For fatty matrices like animal tissues and eggs, a lipid removal step, such as using EMR-Lipid dSPE, can be beneficial.

  • If signal suppression is still an issue after optimizing the extraction and cleanup, consider diluting the final extract. This will reduce the concentration of matrix components entering the mass spectrometer.

Step 2: Optimize Chromatographic Conditions

Improving the chromatographic separation of Toltrazuril from matrix components can significantly reduce ion suppression.

Experimental_Workflow start Sample Collection (e.g., Plasma, Tissue) sample_prep Sample Preparation (LLE, SPE, or PPT) start->sample_prep lc_separation LC Separation (e.g., C18 column, gradient elution) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification using this compound) ms_detection->data_analysis

Caption: General experimental workflow for Toltrazuril analysis.

Recommendations:

  • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and any areas of significant ion suppression. You can identify these areas by performing a post-column infusion experiment.

  • Change the Column: If modifying the gradient is not sufficient, consider using a different LC column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the elution profile of interfering matrix components.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can influence ionization efficiency. Experiment with different additives and concentrations to find the optimal conditions for Toltrazuril and this compound.

Step 3: Check Mass Spectrometer Conditions

A contaminated ion source can be a source of signal suppression and poor performance.

Recommendations:

  • Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's instructions. This is particularly important when analyzing samples from complex matrices.

  • Optimize Ion Source Parameters: Re-optimize the ion source parameters (e.g., gas flows, temperature, voltages) to ensure maximum sensitivity for Toltrazuril and this compound.

Detailed Experimental Protocols

The following are example protocols derived from published methods for the analysis of Toltrazuril. These should be adapted and validated for your specific application.

Protocol 1: Toltrazuril Analysis in Chicken Muscle and Eggs

This protocol is based on the method described by Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry.

1. Sample Preparation:

  • Homogenize 5 g of minced chicken muscle or egg sample.

  • Add 10 mL of acetonitrile and sonicate for 10 minutes.

  • Centrifuge the sample.

  • Transfer 1 mL of the supernatant to a syringe containing 50 mg of silica and a 0.22 µm PTFE filter.

  • Push the solution through the filter.

  • To 0.5 mL of the eluent, add 0.5 mL of water and 0.5 mL of n-hexane.

  • Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.

  • Discard the upper n-hexane layer. The lower layer is ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 column

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier like formic acid.

  • Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Protocol 2: Toltrazuril Analysis in Poultry Tissues and Eggs

This protocol is based on the method described by Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

  • Extract a homogenized sample with ethyl acetate.

  • The extract is then cleaned up using gel permeation chromatography (GPC).

  • The collected fraction containing the analytes is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: HPLC with a C18 column.

  • Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and water (e.g., 0.05 M phosphate acid/triethylamine buffer-acetonitrile (40:60)).

  • Mass Spectrometry: Electrospray ionization tandem mass spectrometer operating in the negative ion mode.

By systematically evaluating your sample preparation, chromatography, and mass spectrometer conditions, you can effectively troubleshoot and mitigate signal suppression issues in the analysis of Toltrazuril using this compound as an internal standard.

References

Technical Support Center: Mass Spectrometer Source Optimization for Toltrazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometer source optimization of Toltrazuril-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, troubleshooting, and frequently asked questions related to the analysis of this compound using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Q1: What is the recommended ionization mode for this compound analysis?

A1: For Toltrazuril and its deuterated internal standard, this compound, negative ion mode is generally recommended. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been successfully used.[1][2] APCI in negative mode has been reported to provide excellent results, using the loss of the CF3 group to form the precursor ion.[1] Negative ESI is also commonly employed for the analysis of Toltrazuril and other coccidiostats.[2]

Q2: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A2: A weak or absent signal can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Check Instrument Suitability: Ensure your mass spectrometer is capable of operating in negative ion mode, as this is optimal for this compound.

  • Solution Preparation:

    • Confirm the concentration of your this compound standard solution. Prepare fresh dilutions from your stock solution.

    • This compound is typically prepared in methanol or acetonitrile.[2] Ensure the standard is fully dissolved.

  • Direct Infusion:

    • To isolate the problem from the LC system, perform a direct infusion of the this compound standard into the mass spectrometer.

    • If a signal is observed during direct infusion, the issue likely lies with the LC method (e.g., chromatography, column integrity, mobile phase composition).

  • Source Parameter Optimization:

    • Systematically optimize the source parameters. Key parameters to adjust include capillary voltage, source temperature, nebulizer gas pressure, and drying gas flow rate. Start with the recommended parameters and adjust them to maximize the signal for the this compound precursor ion.

  • Mass Spectrometer Tuning:

    • Ensure the mass spectrometer is properly tuned and calibrated for the negative ion mode and the mass range of interest.

Q3: My this compound signal is unstable or drifting. What could be the issue?

A3: Signal instability can be caused by several factors related to both the sample and the instrument.

  • Deuterium Exchange: Check for the possibility of deuterium-hydrogen back-exchange. This can occur if the deuterium atoms on the internal standard are in labile positions and are exposed to acidic or basic mobile phases or sample diluents. To test for this, incubate the internal standard in your mobile phase or sample matrix for a duration similar to your analytical run time and re-inject to see if the signal of the unlabeled Toltrazuril increases.

  • Source Contamination: A contaminated ion source can lead to signal instability. Regularly clean the ion source components as per the manufacturer's recommendations.

  • Mobile Phase Issues: Inconsistent mobile phase composition or flow rate can cause signal drift. Ensure your LC pumps are functioning correctly and the mobile phases are properly degassed.

  • Matrix Effects: In complex matrices, co-eluting compounds can suppress or enhance the ionization of this compound, leading to signal variability. Proper sample preparation is crucial to minimize matrix effects.

Q4: How can I determine the optimal precursor and product ions for this compound?

A4: The precursor ion for this compound in negative ion mode is typically the deprotonated molecule [M-H]⁻. To determine the most abundant and stable product ions, you will need to perform a product ion scan (or fragmentation scan) of the this compound precursor ion. By infusing a standard solution of this compound, you can optimize the collision energy to maximize the signal of the resulting fragment ions.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometer Source Parameters for this compound

This protocol outlines the steps for optimizing the ion source parameters for the analysis of this compound using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Preparation of Standard Solution:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working standard solution for infusion by diluting the stock solution in a solvent mixture that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water) to a final concentration of 100-1000 ng/mL.

  • Direct Infusion Setup:

    • Set up a syringe pump to infuse the working standard solution directly into the mass spectrometer's ESI source at a low, stable flow rate (e.g., 5-10 µL/min).

  • Optimization of Source Parameters:

    • Set the mass spectrometer to operate in negative ion mode.

    • Begin with the general starting parameters provided in Table 1 .

    • Systematically adjust one parameter at a time while monitoring the signal intensity of the this compound precursor ion ([M-H]⁻, m/z 427.1). The goal is to find the value for each parameter that maximizes the signal intensity.

      • Capillary Voltage: Varies depending on the instrument, but a typical starting range is -3.0 to -4.5 kV.

      • Source Temperature/Desolvation Temperature: Typically ranges from 100 to 400°C.

      • Nebulizer Gas Flow: Adjust to ensure a stable spray.

      • Drying Gas Flow and Temperature: Optimize to facilitate efficient desolvation of the solvent droplets.

  • Optimization of Compound-Specific Parameters:

    • Cone Voltage (or Declustering Potential): Ramp the cone voltage over a range (e.g., -20 to -100 V) to find the optimal value that maximizes the precursor ion intensity without causing in-source fragmentation.

    • Collision Energy: Perform a product ion scan to identify the major fragment ions. Then, for each desired MRM transition, ramp the collision energy to determine the value that yields the highest product ion intensity.

Protocol 2: Sample Preparation for Toltrazuril Analysis in Biological Matrices

A simple and effective method for extracting Toltrazuril and its metabolites from food or tissue samples involves a protein precipitation and cleanup step.

  • Sample Homogenization: Homogenize the tissue or food sample.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add acetonitrile to the sample, vortex thoroughly, and sonicate.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Cleanup (Optional but Recommended):

    • Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge for cleanup.

  • Evaporation and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Starting Point for ESI Source Parameters for this compound Analysis (Negative Ion Mode)

ParameterTypical Value/Range
Ionization ModeNegative Electrospray (ESI)
Capillary Voltage-4.2 kV
Cone Voltage-40 V
Source Temperature120 °C
Desolvation Temperature380 °C
Nebulizer GasNitrogen
Drying GasNitrogen

Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.

Table 2: MRM Transitions for Toltrazuril and this compound (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Toltrazuril424.0355.0 (loss of CF3)Optimize (start around -40)
This compound (ISTD)427.0To be determinedOptimize (start around -40)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with this compound sample->spike extract Acetonitrile Extraction spike->extract cleanup SPE Cleanup (C18) extract->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (Negative ESI) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Weak or No Signal for this compound check_solution Verify Standard Solution (Concentration, Freshness) start->check_solution direct_infusion Perform Direct Infusion check_solution->direct_infusion signal_present Signal Present? direct_infusion->signal_present lc_issue Troubleshoot LC System (Column, Mobile Phase) signal_present->lc_issue Yes no_signal No Signal signal_present->no_signal No resolve Issue Resolved lc_issue->resolve optimize_source Optimize Source Parameters (Voltage, Temp, Gas) no_signal->optimize_source check_tuning Check MS Tuning & Calibration optimize_source->check_tuning check_tuning->resolve

References

Minimizing ion suppression in Toltrazuril-d3 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the analysis of Toltrazuril-d3.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and inaccurate quantification.

Problem: Low or inconsistent signal intensity for this compound.

This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.

  • Possible Cause 1: Inadequate Sample Cleanup

    • Solution: Optimize your sample preparation protocol to effectively remove interfering matrix components. Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial. For complex matrices like animal tissues, a multi-step cleanup approach is often necessary.[1]

  • Possible Cause 2: Suboptimal Chromatographic Separation

    • Solution: Adjust your liquid chromatography (LC) method to separate this compound from co-eluting interferences. This can be achieved by modifying the mobile phase composition, gradient profile, or by using a different chromatography column. The goal is to ensure that this compound elutes in a region of the chromatogram with minimal matrix effects.[2]

  • Possible Cause 3: High Matrix Effects in the Sample

    • Solution: If significant matrix effects are unavoidable, consider diluting the sample extract. This can reduce the concentration of interfering components, but it's important to ensure the analyte concentration remains above the limit of quantification (LOQ).

Problem: High baseline noise in the chromatogram.

A noisy baseline can obscure the analyte peak and lead to poor integration and inaccurate quantification.

  • Possible Cause 1: Contaminated Solvents or Reagents

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all solutions are properly filtered and degassed before use. Contaminants in the mobile phase can contribute to a high background signal.[3]

  • Possible Cause 2: Dirty Ion Source or Mass Spectrometer

    • Solution: Regular cleaning and maintenance of the ion source and mass spectrometer are essential to prevent the buildup of contaminants that can cause high background noise.

  • Possible Cause 3: Improper Mobile Phase Composition

    • Solution: Ensure the mobile phase is well-mixed and that the additives are compatible with MS detection. Non-volatile buffers or salts can precipitate in the ion source and increase noise.[3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix inhibit the ionization of the target analyte, in this case, this compound. This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method. In the analysis of this compound in biological matrices such as animal tissues, ion suppression is a significant challenge due to the complexity of these samples.

Q2: How can I detect and assess the extent of ion suppression in my this compound analysis?

A2: A common and effective method for evaluating ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer's ion source. A stable baseline signal is established, and then a blank matrix extract (without the analyte) is injected. Any dip or suppression in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to eluting matrix components.[4]

Q3: What is the role of a deuterated internal standard like this compound in minimizing ion suppression?

A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective tool to compensate for ion suppression. Since this compound is chemically identical to the non-deuterated analyte (Toltrazuril), it has the same chromatographic retention time and ionization behavior. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it will experience the same degree of ion suppression as the native analyte. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which effectively normalizes for variations in signal intensity caused by matrix effects, leading to more accurate and precise results.

Q4: Which sample preparation techniques are most effective for reducing ion suppression in this compound analysis?

A4: The choice of sample preparation technique depends on the complexity of the matrix. For animal tissues, a combination of methods is often required.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For Toltrazuril analysis, C18 and silica-based sorbents have been shown to be effective in removing interfering compounds.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition Toltrazuril from the sample matrix into an immiscible organic solvent, leaving many interfering substances behind.

  • Protein Precipitation: For plasma or tissue homogenates, protein precipitation with a solvent like acetonitrile is a common first step to remove the bulk of proteins.

Q5: How can I optimize my LC method to minimize ion suppression for this compound?

A5: Optimizing the chromatographic separation is key to moving the this compound peak away from regions of significant ion suppression.

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile or methanol) and the aqueous phase modifier (e.g., formic acid, ammonium formate) can significantly impact the retention and ionization of Toltrazuril. Experiment with different mobile phase compositions to achieve the best separation and signal intensity.

  • Gradient Elution: A well-designed gradient elution program can effectively separate this compound from early and late-eluting matrix components that often cause the most significant ion suppression.

  • Column Chemistry: Different stationary phases (e.g., C18, phenyl-hexyl) can offer different selectivities. If co-elution is a problem on one column, switching to a column with a different chemistry may resolve the issue.

Data Presentation

Table 1: Comparison of Extraction Solvents for Toltrazuril and its Metabolites

Extraction SolventAverage Recovery (%) of Toltrazuril & MetabolitesRemarks
Acetonitrile85Good overall recovery for multiple coccidiostats.
Ethyl Acetate80Good recovery for Toltrazuril, but lower for other compounds.
Ethyl Acetate/Acetone (50:50 v/v)80Improved extraction of Toltrazuril but higher extraction of lipids, leading to potential interference.

Data adapted from a study on the analysis of coccidiostats in eggs.

Table 2: Comparison of SPE Sorbents for Cleanup in Toltrazuril Analysis in Chicken Muscle and Eggs

SPE SorbentAnalyte Recovery Range (%)
C1875.5 - 89.8
Silica90.1 - 98.1

Data adapted from a study on the simultaneous analysis of coccidiostats in chicken muscle and eggs.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal intensity.

  • Set up the infusion pump: Deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-union placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused standard to produce a stable baseline signal in the mass spectrometer.

  • Inject a blank matrix extract: Prepare a sample extract from a matrix that does not contain Toltrazuril (a "blank" matrix) using your established sample preparation method.

  • Monitor the signal: Acquire data over the entire chromatographic run and observe the baseline signal of the infused this compound. Any significant drop in the baseline indicates a region of ion suppression.

  • Analyze the results: Correlate the retention times of the suppression zones with the retention time of your analyte of interest (Toltrazuril) in a separate injection of a standard. This will reveal if your analyte is co-eluting with interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for Toltrazuril from Animal Tissue

This is a general protocol and may require optimization for specific tissue types.

  • Sample Homogenization: Homogenize a known amount of tissue (e.g., 1-2 g) with an appropriate extraction solvent (e.g., acetonitrile).

  • Protein Precipitation/Extraction: Vortex and centrifuge the homogenate to precipitate proteins and extract the analyte into the solvent.

  • Dilution: Dilute the supernatant with water to reduce the organic solvent concentration before loading onto the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a C18 or silica SPE cartridge with methanol followed by water.

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute Toltrazuril and this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low/Inconsistent Signal Low/Inconsistent Signal Inadequate Cleanup Inadequate Cleanup Low/Inconsistent Signal->Inadequate Cleanup leads to Poor Separation Poor Separation Low/Inconsistent Signal->Poor Separation leads to Matrix Effects Matrix Effects Low/Inconsistent Signal->Matrix Effects leads to Optimize SPE/LLE Optimize SPE/LLE Inadequate Cleanup->Optimize SPE/LLE address with Modify LC Gradient Modify LC Gradient Poor Separation->Modify LC Gradient address with Change LC Column Change LC Column Poor Separation->Change LC Column or Dilute Sample Dilute Sample Matrix Effects->Dilute Sample address with ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenize Tissue Homogenize Tissue Add this compound (IS) Add this compound (IS) Homogenize Tissue->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation SPE Cleanup SPE Cleanup Protein Precipitation->SPE Cleanup Evaporate & Reconstitute Evaporate & Reconstitute SPE Cleanup->Evaporate & Reconstitute Inject Sample Inject Sample Evaporate & Reconstitute->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Integrate Peaks Integrate Peaks Mass Spectrometric Detection->Integrate Peaks Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Integrate Peaks->Calculate Analyte/IS Ratio Quantification Quantification Calculate Analyte/IS Ratio->Quantification

References

Technical Support Center: Toltrazuril-d3 Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with Toltrazuril-d3 contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our lab?

A1: this compound is a deuterated analog of Toltrazuril, an anticoccidial agent. In the laboratory, it is primarily used as an internal standard for the quantification of Toltrazuril and its metabolites in various matrices using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its stable isotope label allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.

Q2: What are the common sources of this compound contamination?

A2: this compound contamination can originate from several sources, including:

  • Aerosolization: Improper handling of stock solutions or standards, such as during weighing or vortexing, can generate aerosols that settle on surfaces.

  • Cross-contamination: Reusing pipette tips, glassware, or vials without proper cleaning between handling standards and samples.

  • Spills: Accidental spills of stock solutions or working standards.

  • Improper Waste Disposal: Incorrect disposal of waste containing this compound can lead to environmental contamination within the lab.

  • Ventilation Systems: Contaminated fumes or particles can be circulated through the laboratory's ventilation system.

Q3: What are the potential consequences of this compound contamination?

A3: Contamination with this compound can lead to several issues in the laboratory:

  • Inaccurate Experimental Results: The presence of undeclared this compound can interfere with analytical assays, leading to false positives or inaccurate quantification of the target analyte.

  • Compromised Data Integrity: Contaminated blanks or control samples can invalidate entire experimental runs, leading to wasted time and resources.

  • Regulatory Scrutiny: For laboratories operating under regulatory guidelines (e.g., GLP, GMP), contamination incidents can lead to non-compliance and audit findings.

Q4: What are the safety concerns associated with this compound?

A4: this compound should be handled with care, following the guidelines in the Safety Data Sheet (SDS). The parent compound, Toltrazuril, is known to be very toxic to aquatic life with long-lasting effects.[2][3] Direct contact should be avoided, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn.

Troubleshooting Guides

Guide 1: Investigating Suspected this compound Contamination

If you suspect this compound contamination, follow this step-by-step guide to identify the source.

Step 1: Initial Assessment

  • Review Data: Look for abnormal signals corresponding to this compound in blank samples, controls, or samples not expected to contain the internal standard.

  • Isolate the Problem: Determine if the contamination is sporadic or consistent across a batch of samples.

Step 2: Isolate the Source of Contamination

The following diagram outlines a logical workflow for troubleshooting the source of contamination.

G cluster_0 Troubleshooting Workflow for this compound Contamination start Suspected this compound Contamination check_blanks Analyze a fresh solvent blank start->check_blanks cont_present Contamination Present? check_blanks->cont_present check_lc_ms Isolate LC-MS System cont_present->check_lc_ms Yes no_cont No Contamination Detected (Monitor System) cont_present->no_cont No check_reagents Check Reagents and Solvents check_lc_ms->check_reagents check_glassware Check Glassware and Consumables check_reagents->check_glassware check_prep Review Sample Preparation Procedure check_glassware->check_prep source_identified Source Identified check_prep->source_identified clean_system Initiate Decontamination Protocol source_identified->clean_system

Caption: Troubleshooting workflow for identifying the source of this compound contamination.

Step 3: Corrective and Preventive Actions (CAPA)

  • Once the source is identified, implement the appropriate decontamination protocol (see Guide 2).

  • Review and update laboratory SOPs for handling analytical standards to prevent recurrence.

  • Ensure all personnel are trained on the updated procedures.

Guide 2: Decontamination Protocol for this compound

This guide provides a general protocol for decontaminating laboratory surfaces and equipment contaminated with this compound. Note: This protocol should be validated for effectiveness in your specific laboratory environment.

1. Safety Precautions:

  • Always wear appropriate PPE: chemical-resistant gloves, a lab coat, and safety goggles.

  • Perform decontamination in a well-ventilated area or a fume hood.

2. Decontamination of Surfaces (Benchtops, Fume Hoods):

  • Step 1: Initial Wipe. Wipe the surface with a disposable towel soaked in a detergent solution to remove gross contamination.

  • Step 2: Solvent Wash. Wipe the surface with a lint-free cloth soaked in a suitable organic solvent. Based on solubility data for Toltrazuril, effective solvents include Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, ethyl acetate, and dichloromethane.[4][5] For routine cleaning, a solution of 70% ethanol or isopropanol can be effective.

  • Step 3: Final Rinse. Rinse the surface with deionized water to remove any residual solvent.

  • Step 4: Verification. After the surface is dry, perform swab testing and analyze for the presence of this compound to verify the effectiveness of the cleaning.

3. Decontamination of Glassware and Reusable Equipment:

  • Step 1: Initial Rinse. Rinse the glassware with a suitable organic solvent in which this compound is soluble.

  • Step 2: Soaking. Immerse the glassware in a bath of detergent solution and sonicate for at least 15 minutes.

  • Step 3: Thorough Rinsing. Rinse thoroughly with tap water followed by deionized water.

  • Step 4: Final Solvent Rinse. Rinse with a high-purity solvent like acetone or methanol to facilitate drying and remove any remaining organic residues.

  • Step 5: Drying. Dry the glassware in an oven at an appropriate temperature.

4. Decontamination of LC-MS Systems:

  • Refer to the instrument manufacturer's guidelines for cleaning the autosampler, injection port, and ion source.

  • A common procedure involves flushing the system with a series of solvents, starting with a high-organic mobile phase to solubilize and remove the contaminant.

The following diagram illustrates a general workflow for decontamination.

G cluster_1 General Decontamination Workflow start Contamination Confirmed safety Wear Appropriate PPE start->safety gross_removal Remove Gross Contamination (Detergent Wipe) safety->gross_removal solvent_wash Solvent Wash (e.g., Ethanol, DMSO) gross_removal->solvent_wash rinse Rinse with Deionized Water solvent_wash->rinse dry Dry the Surface/Equipment rinse->dry verify Verification Sampling (Swab/Rinse Test) dry->verify analysis Analyze for Residual This compound verify->analysis pass_fail Contamination Below Acceptable Limit? analysis->pass_fail pass Decontamination Complete pass_fail->pass Yes fail Repeat Decontamination Cycle pass_fail->fail No fail->solvent_wash

Caption: A general workflow for the decontamination of surfaces and equipment from this compound.

Data Presentation

Table 1: Solubility of Toltrazuril in Various Solvents

This table summarizes the solubility of the parent compound, Toltrazuril, which can guide the selection of appropriate cleaning solvents for this compound.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Ethanol~1 mg/mL
Ethyl AcetateHigh
DichloromethaneHigh
WaterSparingly soluble
Table 2: Example Decontamination Verification Data

The following table is a template for presenting quantitative data from a decontamination validation study. Laboratories should generate their own data to determine the effectiveness of their cleaning procedures.

Surface/EquipmentInitial Contamination (ng/cm²)Cleaning AgentPost-Decontamination Level (ng/cm²)% Removal
Stainless Steel10070% Ethanol1.598.5%
Glass10070% Ethanol2.197.9%
Polypropylene10070% Ethanol5.394.7%
Stainless Steel1001:1 DMSO/Water0.599.5%
Glass1001:1 DMSO/Water0.899.2%
Polypropylene1001:1 DMSO/Water2.797.3%

Experimental Protocols

Protocol 1: Swab Sampling for Surface Contamination Verification

Objective: To determine the level of residual this compound on a surface after decontamination.

Materials:

  • Sterile, low-lint swabs

  • Vials with a known volume of a suitable solvent (e.g., acetonitrile or methanol)

  • Template to define the sampling area (e.g., 10 cm x 10 cm)

  • LC-MS/MS system for analysis

Procedure:

  • Place the template on the decontaminated and dried surface.

  • Moisten a swab with the collection solvent.

  • Swab the defined area, first horizontally, then vertically, ensuring the entire area is covered.

  • Place the swab head into a vial containing a known volume of the collection solvent.

  • Cap the vial and vortex thoroughly to extract the analyte from the swab.

  • Analyze the solvent for this compound using a validated LC-MS/MS method.

  • Calculate the surface concentration based on the amount of this compound detected and the surface area swabbed.

Protocol 2: Rinse Sampling for Glassware and Equipment

Objective: To determine the level of residual this compound on the internal surfaces of glassware or equipment.

Materials:

  • A known volume of a suitable rinsing solvent (e.g., methanol or acetonitrile)

  • Collection container

  • LC-MS/MS system for analysis

Procedure:

  • Add a known volume of the rinsing solvent to the decontaminated and dried glassware or equipment.

  • Ensure the solvent comes into contact with all internal surfaces by swirling or agitating.

  • Collect the rinse solution in a clean container.

  • Analyze an aliquot of the rinse solution for this compound using a validated LC-MS/MS method.

  • Calculate the total amount of residual this compound.

Mechanism of Action of Toltrazuril (Parent Compound)

While this compound is an analytical standard, understanding the mechanism of its parent compound provides valuable context. Toltrazuril acts on coccidia parasites by interfering with key metabolic pathways. It is believed to disrupt the mitochondrial respiratory chain and inhibit enzymes involved in pyrimidine synthesis, ultimately leading to the death of the parasite.

The following diagram provides a simplified overview of the proposed mechanism of action.

G cluster_2 Proposed Mechanism of Action of Toltrazuril on Coccidia toltrazuril Toltrazuril mitochondria Mitochondrial Respiratory Chain toltrazuril->mitochondria Inhibits pyrimidine Pyrimidine Synthesis Enzymes toltrazuril->pyrimidine Inhibits atp ATP Production mitochondria->atp Leads to decreased dna_rna DNA/RNA Synthesis pyrimidine->dna_rna Leads to decreased cell_death Parasite Cell Death atp->cell_death dna_rna->cell_death

Caption: Simplified diagram of the proposed mechanism of action of Toltrazuril.

References

Strategies to enhance the sensitivity of Toltrazuril-d3 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Toltrazuril-d3 detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound (TOZ-d3) is the deuterated form of Toltrazuril, an anticoccidial drug. In analytical chemistry, particularly in mass spectrometry-based methods, it serves as an ideal internal standard (IS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (Toltrazuril), it co-elutes during chromatography and experiences similar ionization and matrix effects.[1][2] Its slightly higher mass allows the mass spectrometer to distinguish it from the target analyte, enabling accurate quantification by correcting for variations during sample preparation and analysis.[1]

Q2: What is the primary analytical technique for the sensitive detection of Toltrazuril and its internal standard, this compound?

A2: The most common and highly sensitive technique for analyzing Toltrazuril and this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][3] This method offers excellent selectivity and sensitivity, allowing for detection at very low concentrations (µg/kg or ppb levels) in complex matrices like animal tissues and eggs. Reversed-phase chromatography, often with a C18 column, is typically used for separation.

Q3: What are the critical parameters to optimize for enhancing the sensitivity of LC-MS/MS detection?

A3: To achieve maximum sensitivity, optimization of several parameters is crucial:

  • Mass Spectrometry Ion Source Parameters: Fine-tuning settings like ion spray voltage, gas flows (sheath, auxiliary, sweep), and temperatures (ion transfer tube, vaporizer) is essential for efficient ionization.

  • MS/MS Transitions (MRM): The development of a Multiple Reaction Monitoring (MRM) method requires direct infusion of standard solutions to identify the precursor ions and product ions that provide the best sensitivity and signal-to-noise ratio.

  • Chromatographic Conditions: The choice of column, mobile phase composition (including additives like formic acid), and gradient elution program significantly impacts peak shape, separation from interferences, and ionization efficiency.

  • Sample Preparation: Effective sample cleanup is critical to remove matrix components that can interfere with the analysis and suppress the analyte signal.

Troubleshooting Guides

Problem Area 1: Low Signal Intensity & Poor Sensitivity

Q: My this compound signal is very low. How can I optimize my mass spectrometer settings?

A: Low signal intensity is often related to suboptimal ionization or ion transmission. Follow this workflow to troubleshoot:

G cluster_0 MS Optimization Workflow A Start: Low Signal Observed B Infuse Standard Solution (this compound, ~1 µg/mL) A->B C Optimize Ion Source - Capillary Voltage - Gas Flows - Temperatures B->C Tune Mode D Select Precursor Ion (e.g., [M-H]- for ESI-) C->D E Optimize Fragmentation - Collision Energy (CE) - Identify stable, high-intensity product ions D->E MS/MS Mode F Check for Signal Improvement E->F G Issue Resolved: Implement Optimized Method F->G Yes H Issue Persists: Investigate Sample Prep & Chromatography F->H No

Caption: Workflow for optimizing mass spectrometer sensitivity.

Steps:

  • Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters without chromatographic variability.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode has been shown to provide excellent results for Toltrazuril. However, Electrospray Ionization (ESI) is also commonly used. Test both if available.

  • Source Parameters: Systematically adjust source parameters (e.g., voltages, temperatures) to maximize the intensity of the precursor ion.

  • Collision Energy: Vary the collision energy to find the optimal setting that produces the most intense and stable product ions for your MRM transitions.

Q: I've optimized my MS parameters, but sensitivity is still poor. Could my sample preparation be the issue?

A: Absolutely. Inefficient extraction or inadequate cleanup can lead to low recovery of the analyte and significant signal suppression.

  • Extraction Efficiency: The choice of extraction solvent is critical. While acetonitrile is widely used, its efficiency can vary depending on the matrix. For instance, a mixture of ethyl acetate and acetone was found to improve the extraction of Toltrazuril from eggs, but it also extracted more lipids, which can cause interference.

  • Cleanup: Biological samples contain high concentrations of endogenous components like proteins and phospholipids that are a major cause of ion suppression.

    • Protein Precipitation (PPT): A simple method, but often leaves behind many interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid-Phase Extraction (SPE) / Dispersive SPE (d-SPE): Generally provides the cleanest extracts. Using sorbents like C18 or silica can effectively remove interfering compounds. An in-syringe d-SPE method with silica has proven effective for cleaning up chicken muscle and egg samples.

Q: What are matrix effects, and how can I assess and minimize them?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix. This is a common cause of poor sensitivity and inaccurate quantification.

  • Assessment: To determine if you have a matrix effect, compare the peak area of an analyte spiked into a processed blank sample extract with the peak area of the analyte in a pure solvent.

    • Matrix Effect (%) = 100 × (Peak Area in Matrix / Peak Area in Pure Solvent)

    • A value near 100% indicates no significant matrix effect. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.

  • Minimization Strategies:

    • Improve Sample Cleanup: Use more rigorous cleanup methods like SPE to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from the interfering regions of the chromatogram.

    • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components.

    • Use a Stable Isotope-Labeled Internal Standard: this compound is the best tool to compensate for matrix effects, as it is affected in the same way as the target analyte.

Problem Area 2: Inconsistent Results & Poor Reproducibility

Q: Why am I observing shifts in my retention times?

A: Retention time (RT) shifts can compromise compound identification and integration. Common causes include:

  • Column Degradation: The column's stationary phase can degrade over time, especially with aggressive mobile phases or insufficient cleanup.

  • Mobile Phase Changes: Inconsistent mobile phase preparation, degradation of additives (like formic acid), or solvent evaporation can alter polarity and affect RT.

  • Flow Rate Fluctuation: Issues with the LC pump can cause the flow rate to vary between runs.

  • Temperature Changes: Ensure the column compartment temperature is stable, as fluctuations can impact retention.

Q: What causes poor peak shape (broadening, tailing, or splitting)?

A: Poor peak shape affects integration accuracy and resolution.

  • Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase or by column contamination.

  • Peak Broadening: Can result from column overload, a void in the column packing, or extra-column volume (e.g., excessive tubing length).

  • Peak Splitting: May indicate a partially blocked column frit, column contamination, or an injection solvent that is too strong compared to the initial mobile phase.

Q: How can I identify and reduce sample carry-over?

A: Carry-over, where analyte from a previous injection appears in a subsequent blank run, can lead to false positives and inaccurate quantification.

  • Identification: Inject a blank solvent immediately after a high-concentration standard or sample. The presence of a peak at the analyte's retention time indicates carry-over.

  • Troubleshooting: Systematically identify the source. The autosampler (needle, injection loop, valves) and the column are common culprits.

  • Reduction:

    • Optimize the needle wash procedure in the autosampler settings, using a strong, appropriate solvent.

    • If the column is the source, a more aggressive washing gradient at the end of each run may be necessary.

Data & Protocols

Experimental Protocols

Protocol 1: Sample Preparation for Toltrazuril from Chicken Muscle/Eggs This protocol is adapted from a method using acetonitrile extraction followed by in-syringe dispersive solid-phase filter cleanup.

  • Homogenization: Weigh 5 g of minced chicken muscle or whole egg into a 50 mL centrifuge tube.

  • Spiking: Add 100 µL of a 1 µg/mL this compound internal standard (IS) solution.

  • Extraction: Add 10 mL of acetonitrile (ACN). For muscle, also add 2 mL of water.

  • Vortex & Sonicate: Vortex the mixture for 5 minutes, followed by sonication for 10-20 minutes.

  • Salting Out: Add approximately 2 g of sodium chloride, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Transfer 1 mL of the supernatant (top layer) into a syringe equipped with a 0.22 µm PTFE filter and containing 50 mg of silica sorbent.

  • Filtration: Filter the extract into an autosampler vial for LC-MS/MS analysis.

G cluster_1 Sample Preparation Workflow A 1. Weigh 5g of Homogenized Sample B 2. Add Internal Standard (this compound) A->B C 3. Add 10mL Acetonitrile (+2mL H2O for muscle) B->C D 4. Vortex (5 min) & Sonicate (10-20 min) C->D E 5. Add NaCl, Vortex, & Centrifuge D->E F 6. Transfer Supernatant to Syringe with Silica E->F G 7. Filter into Vial F->G H Ready for LC-MS/MS G->H

References

Validation & Comparative

A Comparative Guide to Toltrazuril-d3 and Non-Labeled Toltrazuril as Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the anticoccidial drug Toltrazuril, the choice of an appropriate analytical standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterium-labeled internal standard, Toltrazuril-d3, and non-labeled Toltrazuril as an external standard in chromatographic methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a widely accepted approach to enhance the robustness and accuracy of quantitative bioanalytical methods.[1]

The Role of Internal Standards in Analytical Chemistry

In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte, added in a known concentration to both the sample and the calibration standards. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification because their chemical and physical behavior is nearly identical to that of the non-labeled analyte.

Comparison of Key Performance Characteristics

The use of this compound as an internal standard in the quantification of Toltrazuril offers significant advantages over the use of non-labeled Toltrazuril as an external standard. These advantages are primarily related to improved accuracy, precision, and the mitigation of matrix effects.

Performance ParameterThis compound (Internal Standard)Non-labeled Toltrazuril (External Standard)
Linearity (Correlation Coefficient, r²) > 0.99[2][3]Typically > 0.99, but can be more susceptible to matrix effects.
Accuracy (Recovery) 90.1–105.2% in chicken muscle and 94.0–103.7% in eggs.[2]Can be highly variable due to matrix effects and sample preparation inconsistencies.
Precision (Relative Standard Deviation, RSD) 3.0–8.1% in chicken muscle and 3.1–14.4% in eggs.[2]Generally higher RSDs due to uncompensated variations.
Limit of Quantification (LOQ) As low as 0.3 µg/kg in chicken muscle and eggs.May be higher or less reliable in complex matrices.
Matrix Effect Compensation Excellent, co-elution allows for effective compensation for ion suppression or enhancement.Prone to significant errors from matrix-induced signal suppression or enhancement.
Robustness of the Method High, less susceptible to variations in sample preparation and instrument performance.Lower, results can be affected by minor variations in the analytical process.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Toltrazuril in biological matrices using this compound as an internal standard, based on published methods.

Sample Preparation
  • Homogenization: Weigh 1 g of the homogenized tissue sample (e.g., chicken muscle) into a centrifuge tube.

  • Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 5 mL of acetonitrile, vortex for 1 minute, and sonicate for 10 minutes.

  • Salting-out: Add 2 g of sodium chloride, vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.

  • Clean-up: Take the supernatant and subject it to solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Toltrazuril: Specific precursor ion > product ion transitions are monitored.

      • This compound: Specific precursor ion > product ion transitions are monitored.

Visualizing the Workflow and Rationale

The diagrams below illustrate the experimental workflow for comparing the two standardization methods and the underlying principle of why an internal standard is superior for mitigating matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Comparison Sample Biological Sample Spike Spike with this compound Sample->Spike NoSpike No Internal Standard Sample->NoSpike Extraction Extraction & Clean-up Spike->Extraction Extraction2 Extraction & Clean-up NoSpike->Extraction2 LCMS_IS LC-MS/MS Analysis (Internal Standard Method) Extraction->LCMS_IS LCMS_ES LC-MS/MS Analysis (External Standard Method) Extraction2->LCMS_ES Data_IS Accurate & Precise Results LCMS_IS->Data_IS Data_ES Potentially Inaccurate Results LCMS_ES->Data_ES Comparison Performance Comparison Data_IS->Comparison Data_ES->Comparison

Comparative Experimental Workflow Diagram.

G cluster_es External Standard Method cluster_is Internal Standard (this compound) Method Analyte_ES Analyte Signal Matrix_ES Matrix Effect (Ion Suppression/Enhancement) Analyte_ES->Matrix_ES Affected by Result_ES Inaccurate Quantification Matrix_ES->Result_ES Analyte_IS Analyte Signal Matrix_IS Matrix Effect (Affects both equally) Analyte_IS->Matrix_IS IS_Signal Internal Standard Signal IS_Signal->Matrix_IS Ratio Analyte/IS Ratio Matrix_IS->Ratio Compensated by Result_IS Accurate Quantification Ratio->Result_IS

Mitigation of Matrix Effects with an Internal Standard.

Conclusion

The use of this compound as an internal standard provides a more accurate, precise, and robust method for the quantification of Toltrazuril compared to using non-labeled Toltrazuril as an external standard. The stable isotope-labeled standard effectively compensates for variations in sample recovery and matrix-induced signal fluctuations, which are significant sources of error in external standard-based methods. For researchers requiring high-quality, defensible data in regulated environments or complex research applications, the adoption of this compound as an internal standard is strongly recommended.

References

Ensuring Method Consistency Across Laboratories: A Guide to Cross-Validation of Toltrazuril-d3 Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical methods across different laboratories is paramount for the integrity of pharmacokinetic and toxicokinetic studies. When bioanalytical work is transferred between sites, a cross-validation of the analytical method is essential to demonstrate that the method performs equivalently in both locations. This guide provides a comprehensive overview of the cross-validation process for a common bioanalytical method for the anticoccidial drug Toltrazuril, utilizing its deuterated internal standard, Toltrazuril-d3.

This document outlines a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Toltrazuril in biological matrices. It further details a hypothetical, yet regulatory-compliant, cross-validation protocol between two laboratories, "Laboratory A" and "Laboratory B," based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Performance of a Validated this compound Method

Prior to any inter-laboratory comparison, the analytical method must be fully validated within a single laboratory to establish its performance characteristics. The use of a stable isotope-labeled internal standard like this compound is critical for mitigating variability introduced by sample preparation and instrument response.

Below is a summary of typical performance data for a validated LC-MS/MS method for Toltrazuril using this compound as an internal standard.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r) > 0.999
Linear Range 0.25 - 50 ng/mL
Accuracy (% Bias) Within ±15% of nominal concentration
Precision (%CV) < 15%
Lower Limit of Quantification (LLOQ) 0.3 - 1 µg/kg
Mean Recovery 90.1 - 105.2%

Inter-Laboratory Cross-Validation Protocol

Cross-validation aims to demonstrate that a method, when executed by different personnel in different facilities with different equipment, yields comparable results. This is typically achieved by analyzing a common set of quality control (QC) samples and, if available, incurred study samples.

Experimental Workflow for Cross-Validation

The following diagram illustrates a standard workflow for the cross-validation of a bioanalytical method between two laboratories.

cluster_prep Preparation Phase cluster_labA Laboratory A (Reference) cluster_labB Laboratory B (Receiving) cluster_analysis Data Comparison & Assessment A Method Transfer Package (Protocol, SOPs) B Prepare & Ship QC Samples (Low, Mid, High) A->B C Analyze QC Samples B->C E Analyze QC Samples B->E D Generate Concentration Data A C->D G Statistical Comparison (% Difference) D->G F Generate Concentration Data B E->F F->G H Acceptance Criteria Met? G->H

Inter-laboratory cross-validation workflow.
Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

A common and straightforward sample preparation technique for Toltrazuril in plasma or tissue homogenate is protein precipitation.

  • To 100 µL of the biological matrix sample, add 20 µL of this compound internal standard working solution (e.g., at 5 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Toltrazuril: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

Cross-Validation Acceptance Criteria

The acceptance criteria for cross-validation are based on regulatory guidelines.[1][2] The mean concentration and precision of the QC samples analyzed at both laboratories should be within a predefined range.

ParameterAcceptance Criteria
Number of QC Levels At least 3 (Low, Medium, High)
Replicates per Level Minimum of 5
Accuracy (% Bias) The mean concentration at each level should be within ±15% of the nominal concentration.[1][2]
Precision (%CV) The coefficient of variation should not exceed 15% for each QC level.[1]
Inter-Laboratory Comparison The difference between the mean concentrations obtained by the two laboratories for each QC level should not be greater than 15%.

Alternative Internal Standards

While this compound is the ideal internal standard due to its close structural similarity and co-eluting properties with the analyte, other compounds have been used in the analysis of Toltrazuril and related compounds. These are generally less favorable as they may not fully compensate for matrix effects and extraction variability in the same way a stable isotope-labeled standard does.

  • Diclazuril-¹³C₃¹⁵N₂: Used as an internal standard in methods analyzing for multiple coccidiostats, including Toltrazuril.

  • Robenidine: Another coccidiostat that has been used as an internal standard in multi-residue methods.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring data integrity and comparability in multi-site studies. While no direct inter-laboratory cross-validation studies for this compound methods are publicly available, the established performance of single-laboratory validated methods provides a strong foundation. By adhering to the principles outlined in regulatory guidelines from bodies such as the FDA and EMA, laboratories can confidently establish the equivalency of their methods. A well-executed cross-validation, demonstrating that accuracy and precision are within the accepted ±15% limit between laboratories, provides the necessary assurance that data generated at different sites can be reliably combined and compared for regulatory submissions and scientific publications.

References

A Researcher's Guide to Internal Standards for Coccidiostat Analysis: Toltrazuril-d3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coccidiostats are a class of veterinary drugs crucial for the prevention and treatment of coccidiosis, a parasitic disease that significantly impacts the poultry and livestock industry.[1][2] Ensuring that residues of these drugs in food products of animal origin, such as eggs and muscle tissue, do not exceed established Maximum Residue Limits (MRLs) is paramount for consumer safety.[3][4][5] Consequently, robust and accurate analytical methods are required for the quantitative determination of these compounds.

In modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is a cornerstone for achieving high-quality quantitative data. An IS is a compound added to samples at a known concentration before processing to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as matrix-induced ion suppression or enhancement. The ideal IS behaves as similarly to the analyte as possible. This guide provides a detailed comparison of Toltrazuril-d3, a stable isotope-labeled internal standard, with other commonly used internal standards for the analysis of coccidiostats, supported by experimental data and protocols.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterium-labeled isotopologue of the coccidiostat Toltrazuril.

Key Advantages of this compound:

  • Identical Physicochemical Properties: SIL standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures they co-elute chromatographically and exhibit the same behavior during extraction, cleanup, and ionization.

  • Correction for Matrix Effects: Matrix effects—the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix—are a significant challenge in LC-MS/MS. Because a SIL IS is affected by these interferences in the same way as the native analyte, its response can be used to accurately correct the analyte's signal.

  • Improved Accuracy and Precision: By effectively correcting for both sample preparation variability and matrix effects, SIL standards like this compound significantly enhance the accuracy, precision, and robustness of a quantitative method.

Alternative Internal Standards

While SIL standards are ideal, their availability or cost can sometimes lead researchers to consider alternatives. These typically fall into the category of structural analogs.

Common Structural Analogs in Coccidiostat Analysis:

  • Ponazuril (Toltrazuril Sulfone): The primary metabolite of Toltrazuril, it shares a core structure but has different functional groups.

  • Diclazuril-bis or Methyl Diclazuril: Analogs of the coccidiostat Diclazuril.

  • Other Coccidiostats: In some multi-residue methods, one coccidiostat may be used as an internal standard for another, provided they have similar chemical properties and are not expected to be present in the sample.

The primary drawback of structural analogs is that their behavior may not perfectly mimic that of the analyte. Differences in polarity, solubility, or ionization efficiency can lead to incomplete correction for matrix effects and recovery losses, potentially compromising the accuracy of the results.

Performance Data Comparison

The choice of an internal standard directly impacts the performance of the analytical method. The following table summarizes performance data from various validated methods for coccidiostat analysis, highlighting the effectiveness of different internal standards.

Analyte(s)Internal StandardMatrixRecovery (%)Precision (RSD %)Linearity (r/r²)Reference
Toltrazuril, Toltrazuril Sulfone, Toltrazuril SulfoxideThis compound EggsNot specifiedNot specified>0.99
Nicarbazin, Diclazuril, Toltrazuril & MetabolitesDeuterated Internal Standards Muscle & Eggs90.1–105.23.0–8.1>0.999
DiclazurilMethyl DiclazurilMuscle & EggsNot specified<20>0.998
20 CoccidiostatsDNC-d8, Decoquinate-d5, Robenidine-d8Poultry, Livestock, Aquatic Tissues72.1–104.22.5–14.1>0.99
6 Ionophore CoccidiostatsMonesin Methyl EsterFeed85–110Not specifiedNot specified

As the data indicates, methods employing stable isotope-labeled internal standards, including deuterated forms like this compound, consistently achieve excellent recovery, precision, and linearity.

Experimental Protocols & Workflows

A reliable analytical method is critical for accurate quantification. Below is a representative experimental protocol for the analysis of Toltrazuril and its metabolites in poultry tissue using this compound as an internal standard, based on common methodologies.

Representative Experimental Protocol
  • Sample Preparation & Extraction

    • Weigh 1-2 g of homogenized tissue (e.g., muscle, liver) or egg into a 50 mL polypropylene centrifuge tube.

    • Spike the sample with a known amount of this compound working solution.

    • Add 5-10 mL of acetonitrile.

    • Homogenize using a high-speed blender for 1-2 minutes or sonicate for 10-15 minutes.

    • Centrifuge at 4000 rpm for 5-10 minutes.

    • Collect the supernatant (the acetonitrile layer).

  • Sample Clean-up (Solid-Phase Extraction - SPE)

    • Condition an SPE cartridge (e.g., C18 or polymeric) according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Source: Electrospray Ionization (ESI), often in negative mode for Toltrazuril.

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • Monitored Transitions: Specific precursor ion → product ion transitions are monitored for each analyte and for this compound.

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the analytical workflow, the rationale for using a SIL internal standard, and the mechanism of action of Toltrazuril.

Analytical_Workflow Analytical Workflow for Coccidiostat Residue Analysis cluster_prep Sample Preparation cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., Muscle, Egg) Spike 2. Spike with This compound IS Sample->Spike Extract 3. Acetonitrile Extraction Spike->Extract Centrifuge 4. Centrifugation Extract->Centrifuge SPE 5. Solid-Phase Extraction (SPE) Centrifuge->SPE Evap 6. Evaporation (Nitrogen Stream) SPE->Evap Recon 7. Reconstitution Evap->Recon LC_MS 8. LC-MS/MS Analysis Recon->LC_MS Data 9. Data Processing & Quantification LC_MS->Data

Caption: General experimental workflow for coccidiostat analysis.

SIL_IS_Rationale Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_process Analytical Process cluster_effects Sources of Variation cluster_output LC-MS/MS Detection Analyte Analyte (Toltrazuril) Recovery Incomplete Recovery Analyte->Recovery Matrix Matrix Effects (Ion Suppression) Analyte->Matrix IS SIL Internal Standard (this compound) IS->Recovery IS->Matrix Analyte_Signal Analyte Signal (Inaccurate) Recovery->Analyte_Signal IS_Signal IS Signal (Affected Similarly) Recovery->IS_Signal Matrix->Analyte_Signal Matrix->IS_Signal Result Accurate Concentration Calculated from Signal Ratio Analyte_Signal->Result IS_Signal->Result

Caption: How a SIL internal standard corrects for analytical variations.

Toltrazuril_MoA Toltrazuril's Mechanism of Action in Eimeria Parasites cluster_parasite Eimeria Parasite Cell Toltrazuril Toltrazuril Mitochondria Mitochondria Toltrazuril->Mitochondria Affects Pyrimidine Pyrimidine Synthesis Enzymes Toltrazuril->Pyrimidine Affects Nucleus Nucleus Toltrazuril->Nucleus Affects ER Endoplasmic Reticulum Toltrazuril->ER Affects RespChain Respiratory Chain Enzymes (e.g., NADH Oxidase) Disruption Disruption & Damage Mitochondria->Disruption RespChain->Disruption Inhibition Inhibition Pyrimidine->Inhibition Division Nuclear Division (Schizogony) Division->Inhibition Swelling Swelling & Vacuolization ER->Swelling Cessation Cessation of Development Disruption->Cessation Inhibition->Cessation Swelling->Cessation

Caption: Toltrazuril disrupts key metabolic and developmental pathways.

Mechanism of Action of Toltrazuril

Toltrazuril and its active metabolite, ponazuril, are highly effective against all intracellular developmental stages of coccidia. The drug's primary mode of action involves disrupting critical cellular processes within the parasite. Studies have shown that Toltrazuril interferes with the parasite's mitochondrial respiratory chain. It also inhibits enzymes involved in pyrimidine synthesis and causes swelling of the endoplasmic reticulum and perinuclear space. Furthermore, Toltrazuril disrupts the process of nuclear division in the schizont and microgamont stages of the parasite's life cycle, ultimately halting its development and reproduction.

Conclusion

For researchers and drug development professionals tasked with the quantitative analysis of coccidiostats, the choice of internal standard is a critical decision that profoundly influences data quality. The evidence strongly supports the use of stable isotope-labeled internal standards as the superior choice. This compound, by virtue of being a true isotopologue of the parent drug, provides the most accurate and reliable means of correcting for matrix effects and procedural variations inherent in the analysis of complex biological samples. While structural analogs can be used, they introduce a greater potential for error. Therefore, for method validation and routine monitoring that demand the highest levels of accuracy and robustness, this compound is the recommended internal standard for the analysis of Toltrazuril and its related metabolites.

References

Comparative Performance Analysis of Toltrazuril-d3 Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Toltrazuril-d3 Certified Reference Material (CRM) performance characteristics against alternative standards. It is intended for researchers, scientists, and drug development professionals utilizing quantitative analytical techniques for toltrazuril and its metabolites. The guide includes summaries of key performance data, detailed experimental protocols, and workflow visualizations to support accurate and reproducible analysis.

Introduction to Toltrazuril and the Role of a Labeled Internal Standard

Toltrazuril is a triazinetrione-based antiprotozoal agent widely used in veterinary medicine to treat coccidiosis.[1] Regulatory bodies require the monitoring of its residue levels, along with its primary metabolites, toltrazuril sulfoxide (TZR-SO) and toltrazuril sulfone (TZR-SO2), in animal-derived food products.[2][3][4]

Accurate quantification of these compounds, often present at trace levels in complex biological matrices like tissue and eggs, necessitates robust analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is critical for achieving high accuracy and precision. This compound, being chemically identical to the analyte but with a distinct mass, co-elutes chromatographically and experiences similar effects of sample preparation (e.g., extraction efficiency, matrix effects) and ionization, thereby correcting for variations in the analytical process.

Metabolic Pathway of Toltrazuril

Toltrazuril is metabolized in vivo through oxidation. It is first converted to the intermediate metabolite Toltrazuril Sulfoxide (TZR-SO) and then further oxidized to the more stable and persistent metabolite, Toltrazuril Sulfone (TZR-SO2). Due to its structural similarity, this compound is an ideal internal standard for the simultaneous quantification of the parent drug and these two key metabolites.

Toltrazuril Metabolism Toltrazuril Toltrazuril (TZR) TZR_SO Toltrazuril Sulfoxide (TZR-SO) Toltrazuril->TZR_SO Oxidation TZR_SO2 Toltrazuril Sulfone (TZR-SO2) TZR_SO->TZR_SO2 Oxidation Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Homogenize Tissue Sample (5g) Spike 2. Spike with This compound IS Sample->Spike Extract 3. Add Acetonitrile & Sonicate Spike->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge Cleanup 5. SPE Clean-up Centrifuge->Cleanup Reconstitute 6. Evaporate & Reconstitute Cleanup->Reconstitute LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify 8. Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Quantify Report 9. Concentration Calculation & Final Report Quantify->Report

References

Inter-laboratory Comparison of Toltrazuril-d3 for Proficiency Testing in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of methodologies for the quantification of toltrazuril, with a focus on the use of Toltrazuril-d3 as an internal standard in the context of inter-laboratory proficiency testing. The data and protocols presented are representative of the performance expected in such analytical studies, aimed at researchers, scientists, and professionals in drug development and food safety.

Introduction to Toltrazuril Analysis and the Role of Internal Standards

Toltrazuril is a triazinetrione anticoccidial agent widely used in veterinary medicine to treat and prevent coccidiosis in poultry and livestock.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for toltrazuril in various animal-derived food products to ensure consumer safety. Accurate and precise quantification of toltrazuril residues is therefore crucial for monitoring compliance with these regulations.

Proficiency testing (PT) is a key component of laboratory quality assurance, providing a means to assess the analytical performance of a laboratory by comparing its results with those of other laboratories.[2] In such inter-laboratory studies, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to compensate for matrix effects and variations in sample preparation and instrument response.[3][4]

Hypothetical Inter-laboratory Study on Toltrazuril in Chicken Muscle

This section presents data from a simulated inter-laboratory study designed to assess the proficiency of participating laboratories in quantifying toltrazuril in a chicken muscle matrix. The study compares the results of laboratories using an LC-MS/MS method with this compound as an internal standard against those using other quantification strategies.

Data Presentation: Summary of Proficiency Test Results

The following table summarizes the performance of participating laboratories in the analysis of a chicken muscle sample fortified with a known concentration of toltrazuril (Assigned Value = 50 µg/kg).

Laboratory IDMethodInternal StandardReported Concentration (µg/kg)Recovery (%)z-score
Lab 01LC-MS/MSThis compound49.599.0-0.25
Lab 02LC-MS/MSThis compound51.2102.40.60
Lab 03LC-MS/MSThis compound48.897.6-0.60
Lab 04HPLC-UVNone55.3110.62.65
Lab 05LC-MS/MSStructural Analog45.190.2-2.45
Lab 06LC-MS/MSThis compound50.7101.40.35
Lab 07HPLC-UVNone42.585.0-3.75

z-scores are calculated based on the assigned value and a standard deviation for proficiency assessment (σ) of 2.0 µg/kg. A |z-score| ≤ 2 is considered satisfactory.

The data clearly indicates that laboratories employing LC-MS/MS with this compound as the internal standard consistently achieved higher accuracy and precision, with all z-scores falling within the satisfactory range. In contrast, methods without an internal standard or using a structural analog showed greater variability and potential for unacceptable results.

Experimental Protocols

A detailed methodology for the determination of toltrazuril in chicken muscle using LC-MS/MS with this compound as an internal standard is provided below.

Sample Preparation
  • Homogenization: A 5 g sample of chicken muscle is homogenized.

  • Fortification: The homogenate is spiked with 100 µL of a 1 µg/mL solution of this compound.

  • Extraction: 10 mL of acetonitrile is added, and the mixture is vortexed for 5 minutes, followed by ultrasonication for 20 minutes.[5]

  • Salting-out: Approximately 2 g of sodium chloride is added, and the sample is vortexed for 2 minutes and then centrifuged at 4000 rpm for 5 minutes.

  • Clean-up: 1 mL of the supernatant is passed through a dispersive solid-phase extraction (dSPE) syringe containing 50 mg of silica and a 0.22 µm PTFE filter.

  • Final Preparation: The purified extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is used for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard: this compound is used to enhance the quantification and robustness of the method.

Visualization of Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme for veterinary drug residue analysis.

ProficiencyTestingWorkflow cluster_PT_Provider Proficiency Test Provider cluster_Participants Participating Laboratories Prep Preparation of Test Material Homogeneity Homogeneity & Stability Testing Prep->Homogeneity Dispatch Dispatch of Samples Homogeneity->Dispatch Receive Receipt of Samples Dispatch->Receive Collect Collection of Results Analysis Statistical Analysis Collect->Analysis Report Issuance of PT Report Analysis->Report Review Review of Performance Report->Review Analyze Analysis of Samples Receive->Analyze Submit Submission of Results Analyze->Submit Submit->Collect CorrectiveAction Corrective Actions Review->CorrectiveAction

Caption: Workflow of a Proficiency Testing Scheme.

This guide underscores the importance of using appropriate internal standards, such as this compound, in analytical methods for veterinary drug residue monitoring to ensure accurate and reliable results, which is a cornerstone of effective proficiency testing and food safety assurance.

References

Toltrazuril-d3 in Quantitative Analysis: A Comparison of Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative analytical chemistry, particularly for drug residue analysis in food products and pharmacokinetic studies, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of the performance of Toltrazuril-d3 as an internal standard in the quantitative analysis of Toltrazuril and its metabolites. The information is targeted towards researchers, scientists, and drug development professionals who rely on robust analytical methodologies.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., in mass spectrometry). An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based quantification. This is because they co-elute with the analyte and exhibit similar ionization efficiency, thus effectively correcting for matrix effects and improving the accuracy and precision of the analysis.[1][2]

Performance of this compound in Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of Toltrazuril and its primary metabolites, Toltrazuril sulfone and Toltrazuril sulfoxide, in various biological matrices.[3][4][5] In these methods, this compound is consistently employed as an internal standard to ensure the reliability of the results.

The following table summarizes the performance metrics of analytical methods utilizing this compound as an internal standard for the quantification of Toltrazuril and its metabolites.

Analyte(s)MatrixMethodLinearity (r)Recovery (%)Precision (RSD%)LOD/LOQ (µg/kg)Reference
Toltrazuril, Toltrazuril sulfone, Toltrazuril sulfoxideChicken MuscleLC-MS/MS>0.99990.1 - 105.23.0 - 8.1 (intraday)0.3 / 1
Toltrazuril, Toltrazuril sulfone, Toltrazuril sulfoxideEggsLC-MS/MS>0.99994.0 - 103.73.1 - 14.4 (intraday)0.3 / 1
Toltrazuril and metabolitesFoodLC-MS/MSNot SpecifiedNot Specified< 100.5 - 5 (LOD)
Diclazuril, Toltrazuril and metabolitesPoultry Tissues and EggsGPC-LC-MS/MS>0.99Not SpecifiedNot Specified1.2 - 1.8 (LOQ)

Alternative Analytical Approaches

While LC-MS/MS with an isotopically labeled internal standard is the preferred method for its high sensitivity and selectivity, other analytical techniques have also been applied for the determination of Toltrazuril. These include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may be more susceptible to interferences from the sample matrix.

  • Thin-Layer Chromatography (TLC) with Densitometry: This technique is primarily used for semi-quantitative analysis and lacks the precision of chromatographic methods coupled with mass spectrometry.

  • Gas Chromatography (GC): GC-based methods have also been developed, but they often require derivatization of the analyte.

These alternative methods typically do not employ isotopically labeled internal standards and may therefore exhibit lower accuracy and precision compared to LC-MS/MS methods using this compound.

Experimental Protocol: Quantitative Analysis of Toltrazuril using LC-MS/MS

The following is a generalized experimental protocol for the quantitative analysis of Toltrazuril and its metabolites in a biological matrix using this compound as an internal standard.

1. Sample Preparation

  • Homogenization: The biological sample (e.g., tissue, eggs) is homogenized to ensure uniformity.

  • Spiking: A known amount of the internal standard solution (this compound) is added to the homogenized sample.

  • Extraction: The analytes and the internal standard are extracted from the matrix using a suitable organic solvent, such as acetonitrile or ethyl acetate. This is often facilitated by vortexing, sonication, or shaking.

  • Clean-up: The extract is purified to remove interfering substances. This can be achieved through solid-phase extraction (SPE) using cartridges like C18 or through liquid-liquid extraction.

2. LC-MS/MS Analysis

  • Chromatographic Separation: The cleaned-up extract is injected into an HPLC system. The analytes and the internal standard are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of acetonitrile and water with additives like formic acid.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Detection is performed in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both the analytes and this compound. Ionization is often achieved using electrospray ionization (ESI) in negative mode.

3. Data Analysis

  • Quantification: The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Homogenized Sample spike Spike with this compound sample->spike extract Solvent Extraction spike->extract cleanup Solid-Phase Extraction (SPE) Clean-up extract->cleanup lcms LC-MS/MS Analysis (SRM Mode) cleanup->lcms data Data Processing & Quantification lcms->data results Concentration Results data->results

Caption: Experimental workflow for Toltrazuril analysis.

References

Navigating the Analytical Landscape: A Comparative Guide to Toltrazuril-d3 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the anticoccidial agent Toltrazuril, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Toltrazuril-d3, a deuterated analog, with other potential internal standards, supported by experimental data and detailed methodologies.

This compound stands as a widely utilized internal standard in analytical methods, primarily owing to the benefits of isotopic labeling. Its chemical properties are nearly identical to the parent compound, Toltrazuril, ensuring similar behavior during sample preparation and analysis, which is crucial for correcting variations in extraction efficiency and instrument response.

Performance Comparison of Internal Standards

The selection of an internal standard is critical for compensating for analytical variability. While this compound is a common choice, other compounds have been employed in the analysis of Toltrazuril. The following table summarizes the performance characteristics of Toltrazuril analysis using different analytical methodologies, often employing this compound as the internal standard. Direct comparative data for alternative internal standards in the same study is limited in the public domain; however, we can infer their suitability based on their structural similarity and chromatographic behavior.

Analytical MethodAnalyteInternal StandardLinearity RangeLimit of Quantitation (LOQ)Correlation Coefficient (r²)Reference
LC-MS/MSToltrazurilThis compound1 - 500 µg/L1.2 µg/kg> 0.99[1]
LC-MS/MSToltrazurilThis compound0.25 - 50 ng/mL1 µg/kg> 0.999[2]
HPLC-UVToltrazurilNot specified12.5 - 75 µg/mLNot specified0.9996[3]
HPTLCToltrazurilNot specified1 - 9 µ g/spot Not specified> 0.999
HPLC-DADToltrazurilNot specified0.25 - 25 µg/mLNot specified> 0.999[4]

Note: The linearity and LOQ values in the table primarily refer to the quantification of Toltrazuril, with this compound used at a fixed concentration to ensure accuracy and precision.

Alternative Internal Standards

While this compound is often the preferred choice, other compounds can be considered as internal standards for Toltrazuril analysis:

  • Ponazuril: As the primary metabolite of Toltrazuril, Ponazuril (Toltrazuril sulfone) shares structural similarities and could be a potential internal standard.[5] However, its presence as a metabolite in study samples could interfere with its use as an internal standard.

  • Diclazuril: Another triazine anticoccidial, Diclazuril, has a distinct chemical structure but may exhibit similar chromatographic behavior, making it a possible internal standard in some applications.

  • Structurally Related Compounds: Other compounds with similar chemical properties that are not expected to be present in the samples can also be evaluated for their suitability as internal standards.

The primary advantage of a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte, providing superior correction for matrix effects and variations in ionization efficiency in mass spectrometry-based methods.

Experimental Protocols

A detailed methodology is crucial for establishing the linearity and detection limits of an analytical method for Toltrazuril using this compound as an internal standard.

Protocol for Determination of Linearity and Range of Detection

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Toltrazuril in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Create a series of working standard solutions of Toltrazuril by serial dilution of the stock solution to cover the expected concentration range.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Calibration Curve Preparation:

  • To a set of clean vials, add a fixed volume of the this compound working solution.

  • Add increasing volumes of the Toltrazuril working standard solutions to each vial to create a calibration curve with at least five concentration levels.

  • Evaporate the solvent and reconstitute in the mobile phase.

3. Sample Analysis (LC-MS/MS):

  • Inject the prepared calibration standards into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for both Toltrazuril and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of Toltrazuril to this compound for each calibration standard.

  • Plot the peak area ratio against the corresponding concentration of Toltrazuril.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The linear range is the concentration range over which the method is shown to be linear.

5. Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of ≥ 10 and with a specified level of precision and accuracy (e.g., within 20%).

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological fate of Toltrazuril, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Linearity and Range Determination cluster_prep Preparation cluster_cal Calibration Curve cluster_analysis Analysis cluster_data Data Processing Stock_Toltrazuril Toltrazuril Stock Solution Working_Standards Working Standard Solutions (Toltrazuril) Stock_Toltrazuril->Working_Standards Stock_Toltrazuril_d3 This compound Stock Solution Working_IS Working Internal Standard (this compound) Stock_Toltrazuril_d3->Working_IS Add_Analyte Add Increasing Amounts of Analyte Working_Standards->Add_Analyte Spiking Spike Fixed Amount of IS Working_IS->Spiking Spiking->Add_Analyte Reconstitution Reconstitute in Mobile Phase Add_Analyte->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Peak_Area Peak Area Integration LC_MSMS->Peak_Area Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Area->Ratio_Calc Lin_Reg Linear Regression Analysis Ratio_Calc->Lin_Reg LOD_LOQ Determine LOD & LOQ Lin_Reg->LOD_LOQ

Caption: Workflow for determining linearity and detection limits.

Toltrazuril_Metabolism Metabolic Pathway of Toltrazuril Toltrazuril Toltrazuril Toltrazuril_Sulfoxide Toltrazuril Sulfoxide Toltrazuril->Toltrazuril_Sulfoxide Oxidation Toltrazuril_Sulfone Toltrazuril Sulfone (Ponazuril) Toltrazuril_Sulfoxide->Toltrazuril_Sulfone Oxidation Excretion Excretion Toltrazuril_Sulfone->Excretion

Caption: Metabolic pathway of Toltrazuril.

References

Comparative Efficacy of Toltrazuril and Diclazuril in Research Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria and Cystoisospora, represents a significant economic and welfare challenge in livestock and poultry production.[1][2][3] Effective control has largely relied on chemotherapeutic agents, with the triazine derivatives Toltrazuril (TTZ) and Diclazuril (DCZ) being among the most commonly used anticoccidials.[2] Although chemically related, these compounds exhibit distinct pharmacodynamic and pharmacokinetic profiles, leading to differences in their efficacy against various stages of the parasite life cycle and across different host species.[2]

This guide provides an objective comparison of the efficacy of Toltrazuril and Diclazuril based on experimental data from various research models. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two critical anticoccidial agents.

Mechanism of Action

Both Toltrazuril and Diclazuril are coccidiocidal agents that act on the intracellular developmental stages of coccidia. Their primary mechanism involves interference with the parasite's respiratory chain and pyrimidine synthesis by inhibiting key enzymes. This disruption affects the division of the nucleus and the activity of the mitochondria, ultimately leading to the death of the parasite. However, they are reported to be effective at different stages of the Eimeria life cycle. Toltrazuril is known for its efficacy against all intracellular stages, including both schizogony (asexual reproduction) and gamogony (sexual reproduction). Diclazuril's action is also directed against various developmental stages, particularly schizonts.

cluster_HostCell Host Intestinal Cell Ingestion Sporulated Oocyst (Ingestion) Sporozoites Sporozoites invade epithelial cells Ingestion->Sporozoites Trophozoite Trophozoite Sporozoites->Trophozoite Schizont1 1st Gen. Schizont (Asexual) Trophozoite->Schizont1 Merozoites1 Merozoites Schizont1->Merozoites1 Schizont2 2nd Gen. Schizont (Asexual) Merozoites1->Schizont2 Merozoites2 Merozoites Schizont2->Merozoites2 Gametocytes Gametocytes (Sexual Stage) Merozoites2->Gametocytes Zygote Zygote Gametocytes->Zygote Oocyst Unsporulated Oocyst (Excreted in Feces) Zygote->Oocyst TTZ Toltrazuril Action TTZ->Schizont1 Effective TTZ->Schizont2 Effective TTZ->Gametocytes Effective DCZ Diclazuril Action DCZ->Schizont1 Effective DCZ->Schizont2 Effective

Target stages of Toltrazuril and Diclazuril in the Eimeria life cycle.

Comparative Efficacy Data

The relative efficacy of Toltrazuril and Diclazuril has been evaluated in several animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Murine Model (Eimeria vermiformis)
ParameterToltrazuril (15 mg/kg)Diclazuril (5 mg/kg)Untreated ControlReference
Oocyst Excretion Complete preventionReduced excretionHigh excretion
Bodyweight Gain Significantly higher than DCZ & Control; similar to healthy group.Significantly less than TTZ group; similar to control group.Significant decrease compared to healthy group.
Host Immunity (T-Cells) No reduction in CD4+ & CD8+ T-cell populations observed.Reduction in CD4+ & CD8+ T-cell populations, suggesting immunosuppression.Reduction in T-cell populations.
Table 2: Ovine Model (Lambs, Natural Infection)
ParameterToltrazurilDiclazurilUntreated ControlReference
Oocyst Excretion Significantly reduced number of excreting animals; Fecal Oocyst Count Reduction (FOCR) of 97.7%.Incomplete reduction (92-93%); intense, persistent excretion in another study.High oocyst excretion.
Diarrhea Moderate, not significantly different from other groups in one study.Moderate.Most prevalent and severe diarrhea.
Table 3: Bovine Model (Calves, Natural E. bovis & E. zuernii Infection)
ParameterToltrazuril (15 mg/kg)Diclazuril (1 mg/kg)Reference
Oocyst Excretion Dramatic decrease post-treatment, but counts were highest in this group towards the end of the 78-day study.Dramatic decrease post-treatment.
Average Daily Weight Gain Significantly lower than Diclazuril group (+0.057 kg/day difference).Significantly higher than Toltrazuril group.
Days with Diarrhea 0.7 days (mean)0.7 days (mean)
Table 4: Porcine Model (Piglets, Artificial Isospora suis Infection)
ParameterToltrazurilDiclazurilUntreated ControlReference
Oocyst Excretion Efficiently controlled.Failed to suppress isosporosis.Severe isosporosis observed.
Diarrhea Efficiently controlled.Failed to suppress isosporosis.Severe isosporosis observed.
Weight Gain Impairment efficiently controlled.Failed to suppress isosporosis.Severe isosporosis observed.

Experimental Protocols

The methodologies employed in anticoccidial efficacy studies are critical for interpreting the results. Below are detailed protocols from key comparative studies.

General Experimental Workflow

A typical challenge test to assess anticoccidial drug efficacy follows a structured workflow. The primary criterion for efficacy is often the growth rate of the animals after a virulent challenge, with secondary criteria including oocyst production, lesion scores, and feed conversion ratio.

Start Animal Acclimatization (Coccidia-free conditions) Grouping Random Allocation to Treatment Groups Start->Grouping Infection Day 0: Artificial Infection (Oral inoculation with sporulated oocysts) Grouping->Infection Treatment Metaphylactic or Therapeutic Treatment with Test Articles (e.g., Day 3 post-infection) Infection->Treatment Monitoring Daily Monitoring: - Clinical Signs - Fecal Consistency - Body Weight Treatment->Monitoring DataCollection Data Collection Period: - Fecal Oocyst Counts (e.g., McMaster method) - Lesion Scoring (at necropsy) Monitoring->DataCollection Endpoint Study Endpoint: - Final Body Weight - Data Analysis (ANOVA) DataCollection->Endpoint Conclusion Efficacy Determination Endpoint->Conclusion

Generalized workflow for an anticoccidial drug efficacy study.
Protocol 1: Murine Coccidiosis Model

  • Objective: To compare the efficacy of Toltrazuril and Diclazuril against Eimeria vermiformis infection in mice.

  • Animals: Male C57BL/6J mice, 7–8 weeks old.

  • Infection: Mice were orally inoculated with 1,000 sporulated E. vermiformis oocytes on day 0.

  • Treatment Groups:

    • Toltrazuril (TTZ): 15 mg/kg, single oral dose on day 3 post-infection.

    • Diclazuril (DCZ): 5 mg/kg, single oral dose on day 3 post-infection.

    • Untreated/Infected Control.

    • Uninfected/Untreated (Healthy) Control.

  • Outcome Measures:

    • Oocyst Excretion: Fecal oocyst counts performed using a modified McMaster's method.

    • Body Weight Gain: Assessed throughout the infection period.

    • Immunological Analysis: T lymphocyte subsets (CD4+ and CD8+) in the spleen and mesenteric lymph nodes were analyzed.

Protocol 2: Bovine Coccidiosis Field Study
  • Objective: To evaluate the long-term efficacy of metaphylactic treatments with Diclazuril and Toltrazuril against natural coccidiosis in calves.

  • Animals: 199 calves from nine commercial dairy farms, aged 21 to 55 days.

  • Infection: Naturally acquired infections with Eimeria zuernii and/or Eimeria bovis.

  • Treatment Groups:

    • Diclazuril (Vecoxan®): 1 mg/kg body weight, single oral treatment.

    • Toltrazuril (Baycox®): 15 mg/kg body weight, single oral treatment.

    • Untreated Control.

  • Study Duration: Animals were observed for 78 days post-treatment.

  • Outcome Measures:

    • Oocyst Excretion: Fecal oocyst counts.

    • Clinical Parameters: Fecal score (diarrhea assessment) and body weight.

    • Performance: Average daily weight gain (ADWG) was calculated over the study period.

Conclusion

The experimental evidence demonstrates that both Toltrazuril and Diclazuril are effective anticoccidial drugs, but their comparative efficacy varies depending on the host species, the Eimeria species, the dosage, and the parameters measured.

  • In murine and porcine models, Toltrazuril showed superior efficacy, completely preventing or efficiently controlling oocyst excretion and related clinical signs, whereas Diclazuril was less effective.

  • In ovine models, Toltrazuril also demonstrated a more significant reduction in oocyst shedding compared to Diclazuril.

  • Conversely, in a long-term field study in calves, while both drugs effectively reduced oocyst counts initially, the Diclazuril-treated group showed a significantly higher average daily weight gain.

An optimal anticoccidial drug should ideally break the parasite's life cycle completely within the host. The data suggest that Toltrazuril may achieve this more consistently in certain models, which also appears to prevent the immunosuppressive effects seen during active infection. However, performance benefits, such as weight gain, may be influenced by other factors, as seen in the bovine study. Researchers should consider these species-specific differences and the desired outcomes (parasitological cure vs. production performance) when selecting an agent for research or control programs.

References

Generic vs. Reference Toltrazuril: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the bioequivalence, efficacy, and underlying mechanisms of generic and reference toltrazuril preparations, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of generic and reference formulations of toltrazuril, a broad-spectrum anticoccidial agent. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in both research and clinical settings.

Efficacy and Bioequivalence: A Data-Driven Comparison

The therapeutic equivalence of generic and reference drugs is a critical consideration. Bioequivalence studies are fundamental in demonstrating that a generic product delivers the same amount of active ingredient into the bloodstream over the same period as the reference product. For a generic drug to be approved, regulatory bodies typically require that the 90% confidence intervals for the ratio of the generic to the reference product's pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and the maximum concentration (Cmax), fall within the range of 80-125%.[1]

While generic toltrazuril products are approved based on demonstrated bioequivalence, some studies have investigated potential differences in pharmacodynamic and clinical efficacy outcomes.[2]

Table 1: Comparative Efficacy of Reference and Generic Toltrazuril in Broilers

A study in broilers experimentally infected with Eimeria tenella or Eimeria acervulina compared the efficacy of the reference toltrazuril preparation (Baycox) with a generic version. The results, summarized below, indicate a statistically significant difference in anticoccidial efficacy under the conditions of this specific experiment.[3]

ParameterEimeria tenella InfectionEimeria acervulina Infection
Anticoccidial Efficacy (%)
Reference Toltrazuril (Baycox)99.69%[3][4]99.52%
Generic Toltrazuril85.71%81.81%
Mean Plasma Carotenoid Conc.
Reference Toltrazuril (Baycox)Significantly higher than genericSignificantly higher than generic
Generic ToltrazurilLower than referenceLower than reference
Immune Response
Reference Toltrazuril (Baycox)Increased IL-10, Decreased TNF-αIncreased IL-10, Decreased TNF-α
Generic ToltrazurilNo significant effect on IL-10 and TNF-αNo significant effect on IL-10 and TNF-α

Data from a study evaluating the pharmacodynamic effects of reference and generic toltrazuril preparations in broilers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of toltrazuril preparations.

In Vivo Bioequivalence Study Protocol (Based on Public Assessment Reports)

This protocol outlines a typical in vivo bioequivalence study for a generic toltrazuril oral suspension.

  • Objective: To compare the rate and extent of absorption of a generic toltrazuril formulation with a reference formulation in the target animal species.

  • Study Design: A single-dose, two-treatment, parallel-group study is often employed due to the long elimination half-life of toltrazuril.

  • Test and Reference Products:

    • Test Product: Generic Toltrazuril 5% Oral Suspension.

    • Reference Product: Baycox® 5% Oral Suspension.

  • Animal Subjects: Clinically healthy, young animals of the target species (e.g., piglets, calves, or lambs) are used.

  • Dosing: Animals are administered a single oral dose of toltrazuril at the recommended dosage for the species (e.g., 20 mg/kg for piglets and lambs, 15 mg/kg for calves).

  • Blood Sampling: Blood samples are collected from each animal prior to dosing and at multiple time points post-dosing. The sampling schedule is designed to adequately characterize the plasma concentration-time profile of toltrazuril and its primary metabolite, toltrazuril sulfone.

  • Analytical Method: Plasma concentrations of toltrazuril and toltrazuril sulfone are determined using a validated High-Performance Liquid Chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both the parent drug and its metabolite:

    • AUCt: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

    • AUCinf: The area under the plasma concentration-time curve extrapolated to infinity.

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time to reach Cmax.

  • Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (generic/reference) for AUC and Cmax are calculated. Bioequivalence is concluded if the confidence intervals fall within the pre-specified range (typically 80-125%).

High-Performance Liquid Chromatography (HPLC) for Toltrazuril Quantification

This protocol describes a general HPLC method for the determination of toltrazuril in plasma.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v).

    • Flow Rate: 1.4 ml/min.

    • Detection Wavelength: 242 nm or 244 nm.

  • Sample Preparation: Plasma samples are typically subjected to a protein precipitation and/or liquid-liquid extraction procedure to isolate the drug and its metabolites from plasma proteins.

  • Method Validation: The analytical method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and system suitability.

Visualizing Experimental Processes and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological pathways.

experimental_workflow cluster_study_design In Vivo Bioequivalence Study cluster_sampling_analysis Data Collection and Analysis cluster_pk_analysis Pharmacokinetic & Statistical Analysis Animal_Selection Target Animal Selection (e.g., Piglets) Randomization Randomization Animal_Selection->Randomization Dosing_Generic Generic Toltrazuril Administration Randomization->Dosing_Generic Dosing_Reference Reference Toltrazuril Administration Randomization->Dosing_Reference Blood_Sampling Serial Blood Sampling Dosing_Generic->Blood_Sampling Dosing_Reference->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing HPLC_Analysis HPLC Analysis of Toltrazuril & Metabolite Plasma_Processing->HPLC_Analysis PK_Parameter_Calc Calculation of AUC, Cmax, Tmax HPLC_Analysis->PK_Parameter_Calc Statistical_Analysis Statistical Comparison (90% Confidence Intervals) PK_Parameter_Calc->Statistical_Analysis Bioequivalence_Conclusion Conclusion on Bioequivalence Statistical_Analysis->Bioequivalence_Conclusion

Caption: Workflow for a typical in vivo bioequivalence study of toltrazuril.

Toltrazuril exerts its anticoccidial effect by disrupting key cellular processes in the parasite. Its mechanism of action involves interference with nuclear division and damage to the cell membrane. It has also been shown to affect the respiratory chain and enzymes involved in pyrimidine synthesis.

toltrazuril_moa cluster_parasite_cell Parasite Cell Toltrazuril Toltrazuril Mitochondrion Mitochondrion Toltrazuril->Mitochondrion Inhibits Respiratory Chain Enzymes Nucleus Nucleus Toltrazuril->Nucleus Disrupts Nuclear Division Cell_Membrane Cell Membrane Toltrazuril->Cell_Membrane Damages Membrane Integrity Inhibition_of_Energy_Production Inhibition_of_Energy_Production Mitochondrion->Inhibition_of_Energy_Production Leads to Impaired_Reproduction Impaired_Reproduction Nucleus->Impaired_Reproduction Results in Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Causes Parasite_Death Parasite Death Inhibition_of_Energy_Production->Parasite_Death Impaired_Reproduction->Parasite_Death Cell_Lysis->Parasite_Death

Caption: Proposed mechanism of action of toltrazuril in coccidia.

References

Safety Operating Guide

Proper Disposal of Toltrazuril-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Toltrazuril-d3, a deuterated analog of the coccidiostat Toltrazuril. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, making correct disposal paramount.[1]

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2][3] Ensure that all handling and disposal activities are performed in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2]

In the event of a spill, prevent further leakage if it is safe to do so.[2] Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal. Avoid letting the chemical enter drains or the environment.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural outline:

  • Waste Collection:

    • Carefully collect all waste this compound, including unused product and contaminated materials (e.g., weighing boats, pipette tips, and empty containers).

    • Place all waste into a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the chemical formula (C18H11D3F3N3O4S) and any relevant hazard warnings (e.g., "Toxic to Aquatic Life").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Disposal:

    • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.

    • Some safety data sheets for the non-deuterated form, Toltrazuril, suggest chemical incineration with an afterburner and scrubber as a potential disposal method; however, this should only be performed by a licensed professional waste disposal service.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name This compound
CAS Number 1353867-75-0
Molecular Formula C18H11D3F3N3O4S
Appearance White or off-white crystalline powder
Solubility Insoluble in water. Soluble in organic solvents such as methanol, dichloromethane, and propylene glycol.
Hazard Classification Very toxic to aquatic life with long lasting effects (H410).

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Toltrazuril_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Suitable, Sealed Container ppe->collect_waste label_container Label Container as 'Hazardous Waste: this compound' collect_waste->label_container store_waste Store in a Designated Secure Area label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and the most current safety data sheet (SDS) for the product before handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Toltrazuril-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Toltrazuril-d3, a deuterated analog of the coccidiostat Toltrazuril. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

This compound, like its parent compound, is a potent active pharmaceutical ingredient (API). While specific toxicological data for the deuterated form is limited, the safety precautions for Toltrazuril should be strictly followed. Toltrazuril is known to be harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Immediate Safety and Hazard Information

Proper handling begins with a thorough understanding of the potential hazards. The following table summarizes the key safety information for this compound, based on the data available for Toltrazuril.

Hazard ClassificationGHS PictogramsHazard Statements
Acute Toxicity (Oral), Category 4
alt text
H302: Harmful if swallowed.[1]
Reproductive Toxicity, Category 2
alt text
H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure), Category 2
alt text
H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Acute), Category 1
alt text
H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic), Category 1
alt text
H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound powder.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times. Safety glasses must have side shields.
Hands Nitrile GlovesDouble gloving is recommended. Gloves must be inspected prior to use and changed frequently.
Body Laboratory Coat or Disposable GownA disposable gown is preferred to prevent contamination of personal clothing.
Respiratory NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood or glove box, or when there is a risk of aerosolization. A fit-tested N95 or higher respirator is recommended.

Experimental Protocols: Step-by-Step Guidance

The following protocols provide detailed methodologies for the safe handling, spill cleanup, and disposal of this compound in a laboratory setting.

Protocol 1: Safe Handling and Weighing of this compound Powder
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Prepare all necessary equipment (e.g., spatulas, weigh boats, solvent vials) within the containment area to minimize movement.

  • Weighing:

    • Use a dedicated analytical balance with a draft shield.

    • Carefully transfer the required amount of this compound powder from the stock container to a weigh boat using a clean spatula.

    • Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or a specialized cleaning wipe. Do not use a dry brush or cloth, as this can aerosolize the powder.

    • Close the stock container tightly immediately after use.

  • Solubilization:

    • If preparing a solution, add the solvent to the weighed powder in the weigh boat or transfer the powder to a vial before adding the solvent.

    • Toltrazuril is soluble in organic solvents such as DMSO and DMF.

    • Cap the vial securely and mix gently until the solid is fully dissolved.

  • Post-Handling:

    • Wipe down the balance and surrounding surfaces with a suitable deactivating agent or soapy water.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) as hazardous waste.

    • Wash hands thoroughly with soap and water after removing PPE.

Protocol 2: Emergency Spill Cleanup Procedure
  • Immediate Actions:

    • Alert others in the immediate vicinity of the spill.

    • Evacuate the area if the spill is large or if there is a risk of significant aerosolization.

    • If safe to do so, prevent the spread of the powder by covering it with a plastic sheet or damp paper towels. Do not use a dry sweeping motion.

  • Spill Cleanup (for small spills):

    • Don the appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material designed for chemical spills.

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

    • Clean the spill area with a cloth dampened with a deactivating solution or soapy water.

    • Rinse the area with water, and collect the rinse water for disposal as hazardous waste.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting:

    • Report the spill to the laboratory supervisor and the institutional safety officer.

    • Complete any required incident reports.

Protocol 3: Waste Disposal Plan
  • Solid Waste:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, contaminated absorbent materials) must be collected in a clearly labeled, sealed hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Ecotoxic").

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • The container must be compatible with the solvent used.

    • Do not dispose of any this compound waste down the drain.

  • Empty Containers:

    • "Empty" containers that previously held this compound powder should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.

    • The rinsate from the cleaning process must be collected as hazardous liquid waste.

  • Final Disposal:

    • All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound A 1. Preparation - Designate Area - Don PPE - Prepare Equipment B 2. Weighing - Use Contained Balance - Handle Carefully - Minimize Dust A->B Proceed C 3. Solubilization - Add Solvent to Powder - Mix Gently B->C If making solution D 4. Post-Handling - Decontaminate Surfaces - Dispose of Consumables B->D If using powder directly F Spill Event B->F If spill occurs C->D E 5. Waste Disposal - Segregate Waste - Label Containers - Follow Institutional Protocol D->E G Spill Cleanup Protocol F->G Initiate G->E Dispose of spill waste

Caption: Logical workflow for the safe handling of this compound.

By implementing these comprehensive safety and handling protocols, research professionals can mitigate the risks associated with this compound and maintain a secure and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.